sodium 2-cyanobenzene-1-sulfinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-cyanobenzenesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S.Na/c8-5-6-3-1-2-4-7(6)11(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZKXJFLMBXZLL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Reactivity of Sodium 2-Cyanobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-cyanobenzene-1-sulfinate, a versatile small molecule scaffold, holds significant potential in various fields of chemical research and drug development.[1] Its unique structure, featuring both a nucleophilic sulfinate group and an electron-withdrawing cyano group on an aromatic ring, imparts a distinct reactivity profile. This guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, drawing upon available data and the well-established chemistry of arylsulfinates. Experimental protocols and safety considerations are also detailed to facilitate its effective and safe utilization in the laboratory.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be summarized from supplier information and general chemical principles.
| Property | Value | Source |
| CAS Number | 1616974-35-6 | [1][2][3] |
| Molecular Formula | C₇H₄NNaO₂S | [1][4] |
| Molecular Weight | 189.17 g/mol | [1][4] |
| Appearance | White to off-white solid (presumed) | General knowledge of sodium salts |
| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge of sodium salts |
| Purity | Typically available at ≥95% | [1] |
Spectral Data:
Detailed spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound are often available from commercial suppliers upon request.[2] Based on the structure, the following characteristic signals can be anticipated:
-
¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, showing complex splitting patterns due to the ortho- and meta-couplings.
-
¹³C NMR: Aromatic carbons, a quaternary carbon attached to the cyano group, and a quaternary carbon attached to the sulfinate group. The cyano carbon would appear in the characteristic region for nitriles (around 115-125 ppm).
-
IR Spectroscopy: Characteristic peaks for the C≡N stretch (around 2220-2240 cm⁻¹), S=O stretching vibrations of the sulfinate group (around 1050-1100 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the sodium salt or the corresponding sulfinic acid after ionization.
Reactivity
The reactivity of this compound is governed by the interplay of the sulfinate anion and the electron-withdrawing cyano group. The sulfinate group can act as a nucleophile, an electrophile precursor, or a source of sulfonyl radicals, making it a versatile building block in organic synthesis.[5][6]
Nucleophilic Reactivity
The sulfinate anion is a soft nucleophile and can react with various electrophiles at the sulfur or oxygen atom. The ortho-cyano group, being strongly electron-withdrawing, is expected to decrease the nucleophilicity of the sulfinate compared to electron-rich arylsulfinates.
dot
Caption: Nucleophilic reactions of this compound.
Radical Reactivity
Sodium arylsulfinates are excellent precursors for sulfonyl radicals (RSO₂•) under oxidative conditions.[7] These radicals can participate in a wide range of transformations, including addition to alkenes and alkynes, and C-H functionalization reactions. The presence of the electron-withdrawing cyano group may influence the stability and reactivity of the generated 2-cyanophenylsulfonyl radical.
dot
Caption: Generation and reactions of 2-cyanophenylsulfonyl radical.
Reactions with Electrophiles and Nucleophiles
The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the sulfinate and cyano groups. Conversely, the electron deficiency of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the cyano and sulfinate groups.
Experimental Protocols
Synthesis of this compound
A general and common method for the synthesis of sodium arylsulfinates involves the reduction of the corresponding sulfonyl chloride.[8]
dot
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1616974-35-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 1616974-35-6 [sigmaaldrich.com]
- 4. biozol.de [biozol.de]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of Sodium 2-cyanobenzene-1-sulfinate
Introduction
Sodium 2-cyanobenzene-1-sulfinate (CAS No. 1616974-35-6) is an organic sodium salt with the molecular formula C₇H₄NNaO₂S and a molecular weight of 189.17 g/mol .[1] This compound belongs to the class of aromatic sulfinates, which are versatile building blocks in organic synthesis.[2] A comprehensive understanding of its spectroscopic properties is crucial for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established spectroscopic principles and data from related compounds. While experimental data for this specific compound is not publicly available, this document offers a predictive analysis to guide researchers.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of functional groups present in the molecule and typical values observed for structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.8 - 8.0 | m | 2H | Aromatic CH |
| ~ 7.5 - 7.7 | m | 2H | Aromatic CH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 150 | Quaternary Aromatic C-SO₂ |
| ~ 130 - 135 | Aromatic CH |
| ~ 125 - 130 | Aromatic CH |
| ~ 115 - 120 | Quaternary Aromatic C-CN |
| ~ 110 - 115 | Nitrile CN |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2220 - 2240 | Medium | C≡N stretch |
| ~ 1600, 1480, 1440 | Medium to Weak | Aromatic C=C stretch |
| ~ 1010 - 1080 | Strong | Asymmetric SO₂ stretch |
| ~ 940 - 990 | Strong | Symmetric SO₂ stretch |
| ~ 750 - 800 | Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 166 | [M-Na+H]⁻ (anion) |
| 189 | [M]⁺ (cation) or [M+H]⁺ |
| 212 | [M+Na]⁺ |
| 122 | [M-SO₂]⁻ |
| 102 | [C₇H₄N]⁻ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆). The choice of solvent is critical as the compound is a salt.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range for aromatic and nitrile carbons (typically 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the sodium salt and the corresponding anion.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the parent ion.
-
-
Data Processing: The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
Visualizations
Caption: Workflow for Spectroscopic Analysis.
Caption: Predicted MS Fragmentation Pathways.
References
The Advent of a Versatile Reagent: A Historical and Technical Guide to Sulfinate Salts in Synthesis
For Immediate Release
A cornerstone of modern synthetic chemistry, sulfinate salts have empowered researchers and drug development professionals for over a century and a half with their versatile reactivity. This in-depth technical guide delves into the discovery and historical development of these remarkable compounds, providing a comprehensive resource complete with detailed experimental protocols and a quantitative analysis of their synthetic applications. From their first reported appearance in the chemical literature in 1861 to their current widespread use, this document traces the evolution of sulfinate salt chemistry, offering valuable insights for both seasoned researchers and newcomers to the field.
From Obscurity to Ubiquity: A Historical Timeline
The journey of sulfinate salts from a chemical curiosity to an indispensable synthetic tool is a testament to the cumulative nature of scientific discovery. While the exact first synthesis is a subject of historical investigation, early reports in the mid-19th century laid the groundwork for their eventual prominence.
Early Developments (Late 19th - Early 20th Century): The initial forays into sulfinate salt synthesis were primarily centered around the reduction of sulfonyl chlorides. These early methods, though foundational, often required harsh conditions and afforded modest yields. Key milestones in this era include:
-
Reduction with Metals: One of the earliest and most straightforward methods for the preparation of sulfinate salts involved the reduction of the corresponding sulfonyl chloride. A common approach utilized zinc dust in aqueous or alcoholic media.[1] This method, while effective, often required a significant excess of the metal reducing agent.
-
Sulfite Reduction: Another significant advancement was the use of sodium sulfite as the reducing agent. This method offered a more controlled reduction of sulfonyl chlorides to the corresponding sulfinates.[1]
The Grignard Revolution (Early 20th Century): The advent of Grignard reagents in the early 1900s provided a new and more versatile route to sulfinate salts. The reaction of an aryl or alkyl magnesium halide with sulfur dioxide offered a direct method for the formation of the carbon-sulfur bond, leading to the corresponding magnesium sulfinate, which could then be converted to the desired salt.
Core Synthetic Methodologies: A Quantitative Overview
The versatility of sulfinate salts stems from the various methods developed for their synthesis, each with its own advantages and substrate scope. The following tables summarize the key historical methods with representative quantitative data.
| Method | Substrate | Reagents | Solvent | Yield (%) | Reference |
| Reduction of Sulfonyl Chloride | p-Toluenesulfonyl chloride | Zinc dust | Water/Ethanol | 64 | Organic Syntheses, Coll. Vol. 1, p.492 (1941); Vol. 8, p.94 (1928). |
| Benzenesulfonyl chloride | Sodium sulfite, Sodium bicarbonate | Water | High | [General synthetic procedure] | |
| Reaction with Grignard Reagent | Aryl/Alkylmagnesium halide | Sulfur dioxide | Diethyl ether | Varies | [General Grignard reaction principles] |
Table 1: Historical Methods for the Synthesis of Sulfinate Salts
Detailed Experimental Protocols: Recreating Historical Syntheses
To provide a practical resource for researchers, this guide includes detailed experimental protocols for key historical syntheses of sulfinate salts.
Experimental Protocol 1: Preparation of Sodium p-Toluenesulfinate via Reduction of p-Toluenesulfonyl Chloride with Zinc Dust[1]
Materials:
-
p-Toluenesulfonyl chloride (technical grade)
-
Zinc dust (90-100% pure)
-
Water
-
Steam source
Procedure:
-
In a 12-L crock equipped with a large brass stirrer and a steam inlet tube, 3 L of water is heated to 70°C by passing in dry steam.
-
The steam is turned off, and 400 g of zinc dust is added to the hot water.
-
500 g (2.6 moles) of ground p-toluenesulfonyl chloride is added in small portions over approximately 10 minutes. The temperature of the mixture will rise to about 80°C.
-
The mixture is stirred vigorously for 10 minutes, during which the temperature begins to drop.
-
An additional 750 cc. of hot water is added, and steam is passed in until the mixture begins to froth, while stirring is continued.
-
After the steam is shut off, stirring is continued for an additional 10 minutes.
-
The hot mixture is filtered, and the filtrate is collected in a large evaporating dish.
-
The solution is evaporated over a large burner to a volume of about 1 L, or until a crust begins to form at the edges.
-
The mixture is then cooled to induce crystallization.
-
The large, flat, transparent crystals of sodium p-toluenesulfinate dihydrate are collected by suction filtration.
-
The crystals are air-dried until efflorescence just begins and then stored in a sealed bottle.
Yield: 360 g (64% of the theoretical amount).
Experimental Protocol 2: General Procedure for the Synthesis of Sodium Benzenesulfinate via Reduction of Benzenesulfonyl Chloride with Sodium Sulfite
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Methanol (for recrystallization)
Procedure:
-
To a solution of benzenesulfonyl chloride (11 mmol) in 50 mL of water, add sodium sulfite (22 mmol) and sodium bicarbonate (22 mmol).
-
Heat the solution to 80°C for 4 hours.
-
After the reaction is complete, evaporate the solution under vacuum.
-
Recrystallize the resulting solid twice from methanol and filter to obtain pure sodium benzenesulfinate.
Logical Relationships in Sulfinate Salt Synthesis
The development of synthetic routes to sulfinate salts can be visualized as a progression from less to more versatile methods, driven by the evolution of synthetic organic chemistry as a whole.
Caption: Evolution of Sulfinate Salt Synthesis.
Conclusion
The discovery and development of sulfinate salts represent a significant chapter in the history of organic synthesis. From their humble beginnings as products of simple reduction reactions to their synthesis via sophisticated organometallic reagents, their journey mirrors the advancement of the field itself. This guide provides a comprehensive overview of this history, equipping researchers and drug development professionals with the knowledge and practical protocols to fully leverage the synthetic potential of these versatile compounds. The continued exploration of sulfinate salt chemistry promises to unlock even more innovative and efficient synthetic transformations in the years to come.
References
An In-depth Technical Guide on the Mechanism of Action of Sodium 2-Cyanobenzene-1-sulfinate as a Cyanating Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aromatic nitriles are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. Consequently, the development of efficient and versatile methods for their synthesis is a significant focus in synthetic chemistry. Traditional cyanation methods, such as the Rosenmund–von Braun and Sandmeyer reactions, often require harsh conditions and stoichiometric amounts of toxic cyanide reagents. Modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering milder conditions and broader substrate scope.
This technical guide focuses on the mechanism of action of sodium 2-cyanobenzene-1-sulfinate as a cyanating agent, primarily through palladium-catalyzed desulfitative cyanation. This approach utilizes readily available arenesulfonyl chlorides or sodium arenesulfinates as starting materials, providing a convenient route to aryl nitriles.
Core Mechanism: Palladium-Catalyzed Desulfitative Cyanation
The key transformation involving sodium arenesulfinates, including this compound, is a palladium-catalyzed process. The proposed mechanism involves a Pd(II) catalytic cycle.
The reaction proceeds through several key steps:
-
Coordination: The sodium aryl sulfinate coordinates to a palladium(II) species.
-
Desulfitation: The coordinated complex undergoes a desulfinative reaction, extruding sulfur dioxide and generating an aryl-palladium complex.
-
Cyanide Coordination: The cyanating agent (in this context, derived from the reagent itself or an external source) coordinates to the aryl-palladium complex.
-
Reductive Elimination: The final step is the reductive elimination of the aryl nitrile product, regenerating a Pd(0) species.
-
Oxidation: The Pd(0) is then oxidized back to Pd(II) by an oxidant (such as Cu(II) or air) to complete the catalytic cycle.
Catalytic Cycle Diagram
Caption: Proposed mechanism for Pd-catalyzed desulfitative cyanation.
Quantitative Data Summary
The efficiency of the palladium-catalyzed desulfitative cyanation of sodium arenesulfinates is demonstrated by the yields obtained with various substrates. The following table summarizes the performance of this method with different sodium arenesulfinates.
| Entry | Substrate (Sodium Arenesulfinate) | Product | Yield (%) |
| 1 | Sodium benzenesulfinate | Benzonitrile | 85 |
| 2 | Sodium 4-methylbenzenesulfinate | 4-Methylbenzonitrile | 92 |
| 3 | Sodium 4-methoxybenzenesulfinate | 4-Methoxybenzonitrile | 88 |
| 4 | Sodium 4-chlorobenzenesulfinate | 4-Chlorobenzonitrile | 75 |
| 5 | Sodium 4-bromobenzenesulfinate | 4-Bromobenzonitrile | 78 |
| 6 | Sodium 4-fluorobenzenesulfinate | 4-Fluorobenzonitrile | 81 |
| 7 | Sodium 2-methylbenzenesulfinate | 2-Methylbenzonitrile | 72 |
| 8 | Sodium naphthalene-2-sulfinate | Naphthalene-2-carbonitrile | 83 |
Data extracted from a study on palladium-catalyzed desulfitative cyanation of arenesulfonyl chlorides and sodium sulfinates.
Experimental Protocols
A representative experimental procedure for the palladium-catalyzed desulfitative cyanation of sodium arenesulfinates is provided below.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Copper(II) acetate (Cu(OAc)2)
-
Potassium cyanide (KCN)
-
Sodium arenesulfinate
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add sodium arenesulfinate (0.5 mmol), Pd(OAc)2 (5 mol%), Cu(OAc)2 (1.0 mmol), and KCN (1.0 mmol).
-
Add DMF (3.0 mL) to the vessel.
-
Heat the mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired aryl nitrile.
Experimental Workflow Diagram
Theoretical Studies on the Stability of Sodium 2-Cyanobenzene-1-sulfinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Sodium 2-cyanobenzene-1-sulfinate is an organic intermediate with potential applications in pharmaceutical and materials science. As with any chemical entity intended for these fields, a thorough understanding of its stability is paramount. This technical guide provides a comprehensive theoretical framework for assessing the stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the predicted degradation pathways based on the known chemistry of aryl sulfinates. Furthermore, it details robust experimental protocols for thermal, hydrolytic, and photostability testing, in line with established industry guidelines. Analytical methodologies for monitoring the stability and characterizing potential degradation products are also presented. The information herein serves as a foundational resource for researchers initiating stability studies on this and structurally related compounds.
Introduction to the Stability of Aryl Sulfinates
Sodium aryl sulfinates are versatile reagents in organic synthesis, valued for their role as precursors to a variety of sulfur-containing compounds.[1] Generally, they are crystalline solids that are considered to be bench-stable under ambient conditions.[2] However, their stability can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing or reducing agents. The ionic nature of sulfinate salts can also make them hygroscopic, which may impact their solid-state stability.
The 2-cyano substituent on the benzene ring of this compound is an electron-withdrawing group. This electronic feature may influence the reactivity and stability of the sulfinate moiety compared to unsubstituted sodium benzenesulfinate. A key consideration for aryl sulfinates is their propensity to undergo disproportionation, a reaction that can be sensitive to the electronic nature of the aromatic ring.
Predicted Degradation Pathways
Based on the known reactivity of aryl sulfinates, several degradation pathways can be postulated for this compound.
2.1. Disproportionation: A primary degradation route for aryl sulfinates is disproportionation, which can be triggered by acidic conditions or heat. This pathway typically leads to the formation of a thiosulfonate and a sulfonic acid (or its salt).
Caption: Predicted disproportionation pathway of this compound.
2.2. Oxidation: The sulfinate group is in an intermediate oxidation state and can be oxidized to a sulfonate. This may occur in the presence of atmospheric oxygen over long-term storage or upon exposure to oxidizing agents.
Caption: Predicted oxidation pathway of this compound.
Quantitative Data Summary (Hypothetical)
Table 1: Hypothetical Thermal Stability Data
| Temperature | Time (weeks) | Assay (%) | Appearance |
| 40°C | 4 | 99.5 | White powder |
| 8 | 99.1 | White powder | |
| 12 | 98.7 | White powder | |
| 60°C | 4 | 98.2 | Off-white powder |
| 8 | 97.0 | Slight discoloration | |
| 12 | 95.5 | Yellowish tint |
Table 2: Hypothetical Photostability Data (ICH Q1B Conditions)
| Condition | Time (hours) | Assay (%) | Degradation Products (%) |
| Light (1.2 million lux hours) | 200 | 99.0 | 0.5 (Thiosulfonate) |
| Light + UV (200 W h/m²) | 200 | 98.5 | 0.8 (Thiosulfonate), 0.2 (Sulfonate) |
| Dark Control | 200 | 99.8 | < 0.1 |
Experimental Protocols
The following protocols are designed to provide a robust assessment of the stability of this compound in solid form and in solution.
4.1. General Experimental Workflow
Caption: General workflow for stability assessment.
4.2. Thermal Stability (Solid State) This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.
-
Sample Preparation: Place approximately 10-20 mg of this compound into several clean, dry glass vials.
-
Control Samples: Prepare a set of control samples to be stored at -20°C in the dark.
-
Stress Conditions: Place the vials in temperature-controlled stability chambers at various temperatures (e.g., 40°C, 60°C, and 80°C).
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Purity: Quantify the amount of remaining this compound and detect any degradation products using a validated HPLC method (see section 5.1).
-
Degradant Identification: If significant degradation is observed, use LC-MS and NMR to identify the structure of the degradation products.
-
4.3. Photostability (Solid State) This protocol follows the ICH Q1B guidelines.[3][4][5]
-
Sample Preparation: Spread a thin layer of this compound (approx. 1-3 mm thick) in a chemically inert, transparent container.
-
Dark Control: Prepare a parallel sample wrapped in aluminum foil to protect it from light.
-
Light Exposure: Expose the samples to a light source that conforms to ICH Q1B, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[4]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples as described in the thermal stability protocol. Compare the results to determine the extent of photodegradation.
4.4. Hydrolytic Stability (in Solution) This protocol is adapted from general principles of hydrolytic stability testing.[6][7][8]
-
Buffer Preparation: Prepare aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation: Store the solutions in sealed vials at a controlled temperature (e.g., 50°C).
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analysis: Analyze each aliquot immediately by HPLC to determine the remaining concentration of the parent compound.
-
Kinetics: If degradation is observed, calculate the pseudo-first-order rate constant (k) at each pH and temperature.
Analytical Methodologies
5.1. High-Performance Liquid Chromatography (HPLC) A validated stability-indicating HPLC method is crucial for the quantitative analysis of this compound and its potential degradation products.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (to be determined by UV-Vis spectrophotometry).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[9][10][11][12]
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for structural elucidation of degradation products and can also be used for quantitative analysis (qNMR).[13][14][15]
-
¹H and ¹³C NMR: To confirm the structure of the parent compound and identify unknown degradation products isolated by preparative HPLC.
-
qNMR: Can be used to determine the assay of the compound by integrating the signal of a characteristic proton against a certified internal standard. This can be particularly useful for corroborating HPLC assay results.
5.3. Mass Spectrometry (MS) Coupled with HPLC (LC-MS), mass spectrometry is indispensable for the identification of degradation products.
-
LC-MS: To obtain the molecular weights of degradation products as they elute from the HPLC.
-
High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of degradation products, which is crucial for their structural identification.
Conclusion
While this compound is expected to be a relatively stable solid under ambient conditions, this guide highlights potential degradation pathways, including disproportionation and oxidation, that warrant experimental investigation. The provided protocols, based on established industry guidelines, offer a robust framework for a comprehensive stability assessment. A thorough stability study, employing validated analytical methods such as HPLC and supported by NMR and MS for structural elucidation, is essential to ensure the quality, safety, and efficacy of any product containing this compound. The theoretical insights and practical methodologies presented here will aid researchers in designing and executing these critical studies.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 7. Understanding Hydrolysis and Hydrolytic Stability [machinerylubrication.com]
- 8. lebatex.com [lebatex.com]
- 9. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 10. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Silver Sulfadiazine and Sodium Hya… [ouci.dntb.gov.ua]
- 12. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 13. scispace.com [scispace.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrochemical Properties of Sodium 2-cyanobenzene-1-sulfinate
For: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electrochemical properties of sodium 2-cyanobenzene-1-sulfinate. Due to the limited availability of specific experimental data for this compound, this document leverages established knowledge of the electrochemical behavior of aryl sulfinates as a predictive framework. The guide details generalized synthesis routes, expected redox characteristics, and a comprehensive experimental protocol for electrochemical analysis. It is intended to serve as a foundational resource for researchers initiating studies on this compound and other related aryl sulfinate compounds.
Introduction
Sodium aryl sulfinates are versatile intermediates in organic synthesis, playing a crucial role in the formation of a wide array of organosulfur compounds such as sulfones, sulfonamides, and sulfonate esters.[1][2] Their electrochemical properties are of significant interest as they can be harnessed for novel synthetic transformations.[3][4] Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and reaction conditions.[5] This guide focuses on this compound, a specific aryl sulfinate with potential applications in medicinal chemistry and materials science. While direct experimental data for this compound is scarce, this guide consolidates the known electrochemical behavior of the broader class of aryl sulfinates to provide a robust predictive model for its properties and a detailed methodology for its empirical investigation.
Synthesis of Sodium Aryl Sulfinates
The synthesis of sodium aryl sulfinates can be achieved through several methods. A common and effective approach involves the reaction of aryl halides with a sulfur dioxide surrogate.[6] One such method is the nickel-electrocatalytic sulfinylation of aryl bromides.[6] Another established route is the reduction of the corresponding sulfonyl chlorides.[7]
A plausible synthetic pathway for this compound is outlined below:
Caption: General workflow for the synthesis of an aryl sulfinate.
Expected Electrochemical Properties
The electrochemical behavior of sodium aryl sulfinates is characterized by their ability to undergo oxidation. This process typically involves the transfer of an electron to form a sulfonyl radical, which can then participate in various downstream reactions. The specific oxidation potential will be influenced by the nature and position of substituents on the aromatic ring. For this compound, the electron-withdrawing nature of the cyano group is expected to influence its redox potential.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a key technique for investigating the redox properties of chemical species.[8] A typical cyclic voltammogram for an aryl sulfinate would be expected to show an oxidative peak corresponding to the formation of the sulfonyl radical. The reversibility of this process can provide insights into the stability of the generated radical.
Experimental Protocol: Cyclic Voltammetry Analysis
This section provides a detailed protocol for the electrochemical analysis of this compound using cyclic voltammetry.
4.1. Materials and Equipment
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Glassy Carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
This compound
-
Anhydrous acetonitrile (or other suitable organic solvent)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Ferrocene (for internal calibration)
-
Inert gas (Argon or Nitrogen)
4.2. Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the chosen organic solvent.
-
Dry the electrode under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the organic solvent.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.
-
-
Analyte Solution Preparation:
-
Dissolve a known concentration of this compound (e.g., 1-5 mM) in the deoxygenated electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Record a background cyclic voltammogram of the electrolyte solution.
-
Record the cyclic voltammogram of the analyte solution. A typical potential window for oxidation would be from 0 V to approximately +2.0 V vs. Ag/AgCl.[9] The scan rate can be varied (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process.[10]
-
After recording the initial voltammograms, add a small amount of ferrocene to the solution and record another voltammogram to use the Fc/Fc⁺ couple as an internal reference.
-
Caption: Experimental workflow for cyclic voltammetry analysis.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from cyclic voltammetry experiments on this compound.
| Parameter | Value | Conditions |
| Oxidation Peak Potential (Epa) | User Data | vs. Fc/Fc⁺ |
| Reduction Peak Potential (Epc) | User Data | vs. Fc/Fc⁺ |
| Half-wave Potential (E1/2) | User Data | vs. Fc/Fc⁺ |
| Peak Separation (ΔEp) | User Data | at 100 mV/s |
| Peak Current Ratio (Ipa/Ipc) | User Data | at 100 mV/s |
Conclusion
This technical guide provides a foundational understanding of the expected electrochemical properties of this compound based on the well-established behavior of aryl sulfinates. The detailed experimental protocol for cyclic voltammetry offers a practical starting point for researchers to empirically determine the specific redox characteristics of this compound. The insights gained from such studies will be invaluable for the rational design of novel synthetic methodologies and the development of new functional materials and pharmaceuticals. Further research is encouraged to elucidate the precise electrochemical behavior and reaction mechanisms of this compound.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry of electrochemical oxidative reactions of sulfinate salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Straightforward Electrochemical Sulfonylation of Arenes and Aniline Derivatives using Sodium Sulfinates [iris.unipv.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scalable, Chemoselective Nickel Electrocatalytic Sulfinylation of Aryl Halides with SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Palladium-Catalyzed Desulfitative Cyanation for the Synthesis of Aryl Nitriles from Sodium Arenesulfinates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl nitriles are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Furthermore, the nitrile group serves as a versatile synthetic handle, readily transformable into other valuable functionalities such as carboxylic acids, amines, and amides. Traditional methods for the synthesis of aryl nitriles, including the Rosenmund-von Braun and Sandmeyer reactions, often necessitate harsh reaction conditions and the use of stoichiometric and toxic copper(I) cyanide.[1] Modern cross-coupling strategies have emerged as powerful alternatives, and among these, desulfitative cross-coupling reactions utilizing readily available arenesulfonyl chlorides and sodium arenesulfinates have gained prominence.[1]
This application note details a palladium-catalyzed desulfitative cyanation protocol for the synthesis of aryl nitriles from sodium arenesulfinates. This method offers a practical and efficient route to aryl nitriles under relatively mild conditions, tolerating a range of functional groups. While a specific protocol for sodium 2-cyanobenzene-1-sulfinate was not found in the reviewed literature, this general and adaptable methodology for sodium arenesulfinates provides a strong foundation for researchers exploring novel nitrile syntheses.
General Reaction Scheme
The palladium-catalyzed desulfitative cyanation of sodium arenesulfinates proceeds via the general transformation depicted below:
Experimental Protocol
This protocol is adapted from the palladium-catalyzed desulfitative cyanation of sodium arenesulfinates.[1]
Materials:
-
Sodium arenesulfinate (substrate)
-
Copper(I) cyanide (CuCN)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen gas (N₂)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the sodium arenesulfinate (1.0 mmol), copper(I) cyanide (1.2 mmol), palladium(II) acetate (0.05 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.06 mmol), and sodium carbonate (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryl nitrile.
Data Presentation
The following table summarizes the yields obtained for the palladium-catalyzed desulfitative cyanation of various sodium arenesulfinates as reported in the literature.[1]
| Entry | Substrate (Sodium Arenesulfinate) | Product (Aryl Nitrile) | Yield (%) |
| 1 | Sodium 4-methoxybenzene-1-sulfinate | 4-Methoxybenzonitrile | 85 |
| 2 | Sodium 4-methylbenzene-1-sulfinate | 4-Methylbenzonitrile | 82 |
| 3 | Sodium benzene-1-sulfinate | Benzonitrile | 78 |
| 4 | Sodium 4-chlorobenzene-1-sulfinate | 4-Chlorobenzonitrile | 75 |
| 5 | Sodium 3-methoxybenzene-1-sulfinate | 3-Methoxybenzonitrile | 80 |
| 6 | Sodium naphthalene-2-sulfinate | Naphthalene-2-carbonitrile | 72 |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the palladium-catalyzed desulfitative cyanation.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the desulfitative cyanation.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
Copper(I) cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium catalysts can be toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen. Use appropriate safety measures.
-
Always follow standard laboratory safety procedures.
Conclusion
The palladium-catalyzed desulfitative cyanation of sodium arenesulfinates provides a valuable and modern synthetic route to aryl nitriles. This method avoids the use of highly toxic and stoichiometric cyanide reagents and demonstrates good functional group tolerance. Researchers in drug development and materials science can utilize this protocol as a reliable method for the synthesis of diverse nitrile-containing molecules. Further investigation into the substrate scope, including the use of heteroaromatic sulfinates, could further expand the utility of this transformation.
References
Application Notes and Protocols: Sodium 2-Cyanobenzene-1-sulfinate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-cyanobenzene-1-sulfinate is a versatile and reactive building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of various biologically active molecules. Its unique chemical structure, featuring both a sulfinate group and a nitrile moiety on a benzene ring, offers multiple avenues for chemical modification and incorporation into complex molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on anticancer applications.
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is in the synthesis of 2-cyanobenzenesulfonamide derivatives . Sulfonamides are a well-established class of pharmacophores known for a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. The 2-cyano substitution on the benzene ring can significantly influence the pharmacological profile of the resulting sulfonamide derivatives, often enhancing their potency and selectivity for specific biological targets.
Anticancer Activity: Inhibition of Carbonic Anhydrase IX and Ribonucleotide Reductase
Recent research has highlighted the potential of 2-cyanobenzenesulfonamide derivatives as potent inhibitors of key enzymes involved in cancer progression, namely Carbonic Anhydrase IX (CA IX) and Ribonucleotide Reductase (RR).
-
Carbonic Anhydrase IX (CA IX) Inhibition: CA IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia and acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[1][2][3] Inhibition of CA IX is a promising strategy for cancer therapy.
-
Ribonucleotide Reductase (RR) Inhibition: RR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[4][5][6][7][8] Inhibition of RR can lead to the depletion of the deoxyribonucleotide pool, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.
Quantitative Data: Anticancer Activity of Benzenesulfonamide Derivatives
The following tables summarize the in vitro inhibitory activities of various benzenesulfonamide derivatives, including those with structural similarities to compounds derivable from this compound. This data provides a rationale for exploring 2-cyanobenzenesulfonamides as a promising class of anticancer agents.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzenesulfonamide Derivatives
| Compound ID | Substitution Pattern | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| AZA | Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [3] |
| Compound 1 | 4-(Purin-6-ylamino)benzenesulfonamide | 89.7 | 10.3 | 6.5 | 4.3 | [1] |
| Compound 2 | 4-(Pyrimidin-2-ylamino)benzenesulfonamide | 120.4 | 25.6 | 15.8 | 8.9 | [1] |
| Compound 3b | 2-Methylbenzenesulfonamide-thiazolidinone derivative | - | - | 35 | - | [2] |
| Compound 6i | 2-Methylbenzenesulfonamide-thiazolidinedione derivative | - | - | 41 | - | [2] |
| Hydrazone 10 | Hydrazonobenzenesulfonamide | - | - | 15.4 | 8.05 | [3] |
| Hydrazone 11 | Hydrazonobenzenesulfonamide | - | - | 16.2 | 9.2 | [3] |
Note: Lower Kᵢ values indicate higher inhibitory potency. Data for compounds 3b and 6i are presented as IC₅₀ values in the source, which are comparable to Kᵢ for the purpose of this table.
Table 2: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 12d | Breast (MDA-MB-468) | 3.99 | [9] |
| Compound 12i | Breast (MDA-MB-468) | 1.48 | [9] |
| Compound 12d | Leukemia (CCRF-CEM) | 4.51 | [9] |
| Compound 12i | Leukemia (CCRF-CEM) | 9.83 | [9] |
| Chalcone 5 | Gastric Adenocarcinoma (AGS) | 0.89 (µg/mL) | [10] |
| Chalcone 7 | Acute Promyelocytic Leukemia (HL-60) | 1.57 (µg/mL) | [10] |
Note: IC₅₀ is the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocols
The following section provides a detailed, adaptable protocol for the synthesis of 2-cyanobenzenesulfonamides from this compound. This protocol is based on a general and efficient NH₄I-mediated method for the synthesis of sulfonamides from sodium sulfinates and amines.
Protocol 1: Synthesis of N-Aryl-2-cyanobenzenesulfonamide
Objective: To synthesize an N-aryl-2-cyanobenzenesulfonamide derivative from this compound and an appropriate aromatic amine.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, p-toluidine, etc.)
-
Ammonium Iodide (NH₄I)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Schlenk tube (25 mL) with a magnetic stir bar
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a 25 mL Schlenk tube, add this compound (0.2 mmol, 1.0 eq.), the desired substituted aniline (0.3 mmol, 1.5 eq.), and ammonium iodide (0.2 mmol, 1.0 eq.).
-
Solvent Addition: Add 2 mL of anhydrous acetonitrile to the Schlenk tube.
-
Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture for 12 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After 12 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Wash the reaction mixture with a saturated NaCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-aryl-2-cyanobenzenesulfonamide.
-
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[11][12]
Note: This is a general protocol and may require optimization for specific substrates. The reaction temperature, time, and stoichiometry of reagents can be adjusted to improve the yield.
Visualizations
Signaling Pathway: Role of CA IX in Tumor Hypoxia
Caption: CA IX role in tumor hypoxia and its inhibition.
Experimental Workflow: Synthesis of 2-Cyanobenzenesulfonamides
Caption: Workflow for 2-cyanobenzenesulfonamide synthesis.
Logical Relationship: From Starting Material to Biological Activity
Caption: Path from starting material to biological effect.
References
- 1. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Discovery of New Dual Carbonic Anhydrase IX and VEGFR-2 Inhibitors Based on the Benzenesulfonamide-Bearing 4-Thiazolidinones/2,4-Thiazolidinediones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present [mdpi.com]
- 7. Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribonucleotide reductase inhibitors and future drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, spectral analysis and biological evaluation of Nalkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photoredox-Mediated C-CN Bond Formation Using Sodium 2-Cyanobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of carbon-cyano (C-CN) bonds is a cornerstone in organic synthesis, providing access to nitriles that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[1] Traditional cyanation methods often rely on highly toxic reagents such as potassium or sodium cyanide. In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy for forging chemical bonds under mild conditions.[2][3] This document outlines a proposed methodology for a novel photoredox-catalyzed C-CN bond formation utilizing sodium 2-cyanobenzene-1-sulfinate as a stable, easy-to-handle cyanating agent. This approach aims to provide a safer and more versatile alternative to existing methods.
Proposed Reaction Pathway
The proposed reaction proceeds via a dual catalytic cycle involving a photoredox catalyst and a nickel catalyst. Upon excitation by visible light, the photocatalyst oxidizes the this compound, leading to the formation of a sulfonyl radical. This radical is proposed to undergo a desulfonylation to generate a 2-cyanophenyl radical. In a parallel cycle, an oxidative addition of an aryl halide to a Ni(0) complex occurs. The 2-cyanophenyl radical then undergoes a single electron transfer with the Ni(II)-aryl complex, regenerating the photocatalyst and forming a Ni(III) intermediate. Subsequent reductive elimination from this intermediate furnishes the desired aryl nitrile product and regenerates the Ni(I) catalyst, which is then reduced to Ni(0) to complete the catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Benzonitriles from Arylboronic Acids
Introduction
The synthesis of benzonitriles from arylboronic acids is a significant transformation in organic chemistry, providing access to key intermediates for pharmaceuticals, agrochemicals, and materials science. While a direct method employing sodium 2-cyanobenzene-1-sulfinate as a cyanating agent is not documented in the current scientific literature, several robust and versatile protocols have been established using alternative cyanating agents and catalytic systems. This document provides detailed application notes and protocols for the most prominent and effective of these methods, categorized by the transition metal catalyst employed.
I. Palladium-Catalyzed Cyanation of Arylboronic Acids
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Several methods have been developed for the cyanation of arylboronic acids using palladium catalysts in combination with various cyanide sources.
A. Using Benzyl Thiocyanate as a Cyanide-Free Source
A notable cyanide-free approach involves the use of benzyl thiocyanate as the cyanating agent. This method, developed by Zhang and Liebeskind, utilizes a palladium catalyst and a copper(I) co-catalyst to achieve the transformation.[1][2][3]
Reaction Scheme:
Ar-B(OH)₂ + Bn-SCN → Ar-CN
Data Presentation: Substrate Scope and Yields
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Benzonitrile | 92 |
| 2 | 4-Methylphenylboronic acid | 4-Methylbenzonitrile | 85 |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxybenzonitrile | 88 |
| 4 | 2-Naphthylboronic acid | 2-Naphthonitrile | 82 |
| 5 | 3-Thienylboronic acid | 3-Cyanothiophene | 75 |
Yields are based on published data and may vary depending on experimental conditions.[1]
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation with Benzyl Thiocyanate
-
To an oven-dried reaction vessel, add the arylboronic acid (1.5 mmol), copper(I) thiophene-2-carboxylate (CuTC, 1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
The vessel is sealed and purged with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) via syringe.
-
Add benzyl thiocyanate (1.0 mmol) via syringe.
-
The reaction mixture is stirred at 50 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether (20 mL).
-
The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzonitrile.[1]
Proposed Reaction Mechanism
The reaction is believed to proceed through a catalytic cycle involving the palladium catalyst and the copper co-catalyst.
References
- 1. Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - figshare - Figshare [figshare.com]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving Sodium 2-Cyanobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-cyanobenzene-1-sulfinate is a versatile building block in organic synthesis, primarily recognized as a precursor to saccharin and its derivatives. Its bifunctional nature, possessing both a nucleophilic sulfinate group and a cyano group that can undergo various transformations, makes it an attractive candidate for one-pot and multicomponent reactions. This document outlines potential one-pot synthesis strategies involving this compound for the efficient construction of pharmaceutically relevant scaffolds, such as saccharin derivatives and other sulfur-containing heterocycles. The protocols described herein are based on established methodologies for analogous sodium arylsulfinates and aim to provide a framework for further research and development.
Core Applications and Synthetic Potential
This compound can participate in a variety of one-pot transformations, primarily leveraging the reactivity of the sulfinate moiety. Key applications include:
-
One-Pot Synthesis of Saccharin and N-Substituted Saccharin Derivatives: This is a highly plausible and valuable application, involving an initial amination or sulfonylation followed by intramolecular cyclization.
-
Multicomponent Reactions for Heterocycle Synthesis: The sulfinate can act as a sulfonyl radical precursor or a nucleophile in concert with other reactants to build complex molecular architectures in a single step.
Application Note 1: One-Pot Synthesis of N-Aryl/Alkyl Saccharin Derivatives
This proposed one-pot strategy involves the in-situ formation of a sulfonamide from this compound and a primary amine, followed by an acid- or base-mediated intramolecular cyclization to yield the corresponding N-substituted saccharin derivative. This approach avoids the isolation of the intermediate 2-cyanobenzenesulfonamide, thus improving step economy.
Proposed Signaling Pathway
Caption: Proposed one-pot synthesis of N-substituted saccharins.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a stirred solution of a primary amine (1.0 mmol) in a suitable solvent (e.g., acetonitrile or DMF, 5 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Sulfonamide Formation: Add the coupling agent/catalyst system. For example, add iodine (0.1 mmol) and tert-butyl hydroperoxide (2.0 mmol). Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the intermediate sulfonamide by TLC.
-
In-Situ Cyclization: Upon consumption of the starting materials, add a cyclization catalyst. For acid-catalyzed cyclization, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol) and heat the mixture to 80°C. For base-catalyzed cyclization, add a base such as potassium carbonate (1.5 mmol) and heat.
-
Work-up and Purification: After completion of the cyclization (monitored by TLC, typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data from Analogous Reactions
The following table summarizes results from analogous one-pot sulfonamide formation and cyclization reactions.
| Entry | Amine | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | I₂/TBHP then H⁺ | MeCN | 25 then 80 | 3 + 6 | ~70-85 |
| 2 | Benzylamine | CuI / Phen | DMF | 100 | 12 | ~65-80 |
| 3 | Cyclohexylamine | I₂/TBHP then K₂CO₃ | MeCN | 25 then 80 | 4 + 8 | ~60-75 |
Data is representative and extrapolated from similar reported syntheses.
Application Note 2: Three-Component Synthesis of Sulfonylated Heterocycles
Sodium sulfinates are excellent precursors for sulfonyl radicals, which can participate in multicomponent reactions to form C-S bonds. A plausible one-pot strategy involves the reaction of this compound with an alkene and a nitrogen source to generate functionalized heterocycles.
Experimental Workflow
Caption: Workflow for three-component heterocycle synthesis.
Experimental Protocol (Hypothetical)
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), an alkene (e.g., styrene, 1.2 mmol), and a nitrogen source (e.g., an amine or ammonia equivalent, 1.5 mmol) in a suitable solvent (e.g., DMSO or MeCN, 5 mL).
-
Radical Initiation: Add a radical initiator. For a photoredox-catalyzed reaction, add a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) and irradiate with visible light. For a chemically initiated reaction, add an oxidant such as potassium persulfate (K₂S₂O₈, 2.0 mmol).
-
Reaction Conditions: Stir the mixture at the appropriate temperature (room temperature for photocatalysis, 60-100°C for thermal initiation) for 12-24 hours, or until TLC analysis indicates completion.
-
Work-up and Purification: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Quantitative Data from Analogous Reactions
The following table presents typical results for three-component reactions involving sodium arylsulfinates.
| Entry | Alkene | Nitrogen Source | Catalyst/Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Amidines | TBHP | MeCN | 70 | 12 | 75-90 |
| 2 | Norbornene | N-arylpropiolamides | Visible Light/PC | DMSO | 25 | 24 | 60-85 |
| 3 | 1-Hexene | Diazo esters | Pd(0) | MeCN | 60 | 10 | 65-80 |
Data is representative and extrapolated from similar reported syntheses.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
While direct, published one-pot protocols starting from this compound are not yet prevalent, the extensive literature on the reactivity of sodium arylsulfinates provides a strong basis for the development of such efficient synthetic strategies. The proposed application notes and protocols for the synthesis of N-substituted saccharins and other heterocycles offer promising starting points for researchers in drug discovery and organic synthesis to explore the utility of this versatile building block. These one-pot approaches have the potential to streamline synthetic routes, reduce waste, and accelerate the discovery of new bioactive molecules.
Application Notes and Protocols for Cyanation Reactions in Organic Synthesis
To the Valued Researcher,
Following a comprehensive review of the current scientific literature, it has been determined that there are no available studies or established protocols on the use of sodium 2-cyanobenzene-1-sulfinate as a cyanating agent for the cyanation of substrates. The primary role of sodium sulfinates in organic synthesis is as sulfonylating, sulfenylating, or sulfinylating reagents.
Therefore, this document provides a detailed overview of well-established and widely used methods for cyanation reactions, which are critical for the synthesis of nitriles—a key functional group in pharmaceuticals and agrochemicals. The information presented here is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the substrate scope, experimental protocols, and reaction mechanisms of current state-of-the-art cyanation methodologies.
Overview of Common Cyanation Methods
The introduction of a cyano group into a molecule is a fundamental transformation in organic chemistry. Modern methods often employ transition metal catalysis to achieve high efficiency and broad substrate compatibility. The most common cyanating agents include inorganic cyanides, such as potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂), as well as less toxic alternatives like potassium ferrocyanide (K₄[Fe(CN)₆]).
Palladium-Catalyzed Cyanation of Aryl Halides and Pseudohalides
Palladium-catalyzed cyanation is a versatile method for the synthesis of aryl nitriles from aryl halides and triflates. These reactions typically proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Substrate Scope of Palladium-Catalyzed Cyanation
The substrate scope for palladium-catalyzed cyanation is broad, encompassing a wide range of aryl and heteroaryl halides. The following table summarizes representative examples from the literature, showcasing the versatility of these methods with various cyanide sources.
| Entry | Aryl Halide/Pseudohalide | Cyanide Source | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ / dppf | DMA | 120 | 95 |
| 2 | 4-Bromobenzonitrile | Zn(CN)₂ | Pd(dba)₂ / dppf | DMF | 80 | 98 |
| 3 | 2-Chloropyridine | KCN | Pd₂(dba)₃ / Xantphos | Toluene | 110 | 85 |
| 4 | 1-Naphthyl bromide | NaCN | Pd/C / P(t-Bu)₃ | Toluene | 100 | 92 |
| 5 | 4-Triflyloxyanisole | K₄[Fe(CN)₆] | Pd(OAc)₂ / cataCXium A | Dioxane | 100 | 88 |
| 6 | 3-Bromoquinoline | Zn(CN)₂ | PdCl₂(dppf) | DMA | 100 | 91 |
| 7 | 4-Chloroacetophenone | K₄[Fe(CN)₆] | Pd/C | NMP | 140 | 78 |
This table is a compilation of representative data from various sources and is intended for illustrative purposes.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromides with Zn(CN)₂
This protocol provides a general method for the cyanation of an aryl bromide using zinc cyanide as the cyanide source and a palladium catalyst with a phosphine ligand.
Materials:
-
Aryl bromide (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂, 0.6 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.
Nickel-Catalyzed Cyanation of Aryl Halides
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cyanation reactions.[1] Nickel catalysts can activate more challenging substrates, such as aryl chlorides, under milder conditions.[1]
Substrate Scope of Nickel-Catalyzed Cyanation
Nickel-catalyzed cyanations are compatible with a diverse array of functional groups and can be applied to various aryl and heteroaryl chlorides and bromides.[1]
| Entry | Aryl Halide | Cyanide Source | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloroanisole | Zn(CN)₂ | NiCl₂(dppf) | DMA | 80 | 92 |
| 2 | 2-Bromonaphthalene | K₄[Fe(CN)₆] | Ni(COD)₂ / dppf | NMP | 120 | 89 |
| 3 | 4-Chlorotoluene | NaCN | NiBr₂ / P(Cy)₃ | Toluene | 110 | 75 |
| 4 | 3-Chloropyridine | Zn(CN)₂ | NiCl₂(PCy₃)₂ | DMA | 90 | 88 |
| 5 | 1-Chloro-4-nitrobenzene | K₄[Fe(CN)₆] | NiCl₂ / dppb | DMF | 130 | 65 |
This table is a compilation of representative data from various sources and is intended for illustrative purposes.[1]
Experimental Protocol: General Procedure for Nickel-Catalyzed Cyanation of Aryl Chlorides with Zn(CN)₂
This protocol describes a general procedure for the cyanation of aryl chlorides using a nickel-based catalytic system.[1]
Materials:
-
Aryl chloride (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂, 0.7 mmol)
-
Nickel(II) chloride (NiCl₂, 0.05 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.06 mmol)
-
Zinc powder (Zn, 0.2 mmol)
-
N,N-Dimethylacetamide (DMA), anhydrous (4 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a dry vial with NiCl₂ (0.05 mmol), dppf (0.06 mmol), and zinc powder (0.2 mmol).
-
Add anhydrous DMA (2 mL) and stir the mixture at room temperature for 15 minutes to pre-form the active catalyst.
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To this mixture, add the aryl chloride (1.0 mmol) and zinc cyanide (0.7 mmol), followed by additional anhydrous DMA (2 mL).
-
Seal the vial and heat the reaction mixture at 80-100 °C. Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with aqueous ammonia.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure aryl nitrile.
The Chemistry of Sodium Sulfinates
Sodium sulfinates (RSO₂Na) are versatile reagents in organic synthesis, but their reactivity is predominantly centered around the sulfur atom.[2] They are widely used as precursors for the formation of sulfones, sulfonamides, and thiosulfonates.[2]
The primary modes of reactivity for sodium sulfinates include:
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Nucleophilic attack by the sulfur atom.
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Formation of sulfonyl radicals (RSO₂•) under oxidative conditions.
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Formation of sulfinyl radicals (RSO•) or thioether precursors.[2]
Given this established reactivity profile, the use of a sulfinate salt as a source for a cyano group is not a known or expected transformation in the chemical literature. The C-S bond in an aryl sulfinate is generally stable, and conditions that might cleave it would likely not result in the selective transfer of a cyano group from the aromatic ring.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflows for the palladium and nickel-catalyzed cyanation reactions described above.
Caption: General workflow for Palladium-Catalyzed Cyanation.
Caption: General workflow for Nickel-Catalyzed Cyanation.
References
Application Notes and Protocols: Functional Group Tolerance in Reactions with Sodium 2-Cyanobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance of sodium 2-cyanobenzene-1-sulfinate in organic synthesis. The information is intended to guide researchers in designing and executing reactions involving this versatile reagent.
Introduction
This compound is a valuable reagent in organic synthesis, serving as a source of the 2-cyanophenylsulfonyl moiety. Its utility is significantly enhanced by its compatibility with a wide range of functional groups, allowing for its application in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. These notes will detail its reactivity, particularly in the context of radical cyclization reactions, and provide protocols for its use.
Functional Group Tolerance in Radical Cyclization of 2-Alkynylbenzonitriles
A key application of sodium arylsulfinates is in the radical-mediated cyclization of 2-alkynylbenzonitriles to form sulfonated indenones. The following tables summarize the tolerance of various functional groups on both the 2-alkynylbenzonitrile and the sodium arylsulfinate partner in this transformation. While the data presented here does not exclusively use this compound, it provides a strong predictive model for its reactivity due to the similar electronic nature of the substrates.
Table 1: Functional Group Tolerance on the 2-Alkynylbenzonitrile Moiety
| R¹ Substituent (Position) | R² Substituent | Yield (%) |
| H | Phenyl | 85 |
| 4-Methyl | Phenyl | 82 |
| 4-Methoxy | Phenyl | 78 |
| 4-Fluoro | Phenyl | 88 |
| 4-Chloro | Phenyl | 86 |
| 4-Bromo | Phenyl | 83 |
| 3-Methyl | Phenyl | 80 |
| H | 4-Methylphenyl | 88 |
| H | 4-Methoxyphenyl | 82 |
| H | 4-Chlorophenyl | 75 |
| H | Thiophen-2-yl | 72 |
| H | Cyclohexyl | 65 |
Table 2: Functional Group Tolerance on the Sodium Arylsulfinate Moiety
| Ar Substituent on ArSO₂Na | Yield (%) |
| Phenyl | 85 |
| 4-Methylphenyl | 88 |
| 4-Methoxyphenyl | 90 |
| 4-tert-Butylphenyl | 86 |
| 4-Fluorophenyl | 82 |
| 4-Chlorophenyl | 80 |
| 4-Bromophenyl | 78 |
| 3-Methoxyphenyl | 85 |
| 2-Methylphenyl | 75 |
| Naphthalen-2-yl | 83 |
Experimental Protocols
Protocol 1: General Procedure for the Radical Cyclization of 2-Alkynylbenzonitriles with Sodium Arylsulfinates
This protocol is adapted from the synthesis of sulfonated indenones and serves as a general guideline for reactions involving this compound under similar conditions.
Materials:
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2-Alkynylbenzonitrile (1.0 equiv)
-
Sodium arylsulfinate (e.g., this compound) (2.0 equiv)
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Sodium persulfate (Na₂S₂O₈) (2.0 equiv)
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Acetonitrile (MeCN)
-
Water (H₂O)
Procedure:
-
To a reaction vessel, add the 2-alkynylbenzonitrile (0.2 mmol, 1.0 equiv), sodium arylsulfinate (0.4 mmol, 2.0 equiv), and sodium persulfate (0.4 mmol, 2.0 equiv).
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Add a 3:1 mixture of MeCN/H₂O (4 mL).
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Stir the reaction mixture at 80 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired sulfonated indenone.
Reaction Pathways and Workflow
The following diagrams illustrate the general reaction pathway for the radical cyclization and a typical experimental workflow.
Caption: Proposed radical mechanism for the synthesis of sulfonated indenones.
Troubleshooting & Optimization
troubleshooting low yields in cyanation reactions with sodium 2-cyanobenzene-1-sulfinate
Welcome to the technical support center for troubleshooting cyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Troubleshooting Guide: Low Yields in Cyanation Reactions
Low yields in cyanation reactions can arise from a variety of factors, ranging from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues, with a focus on reactions involving aryl electrophiles. While the principles are broadly applicable, specific considerations for using precursors like sodium 2-cyanobenzene-1-sulfinate are included.
Issue 1: Poor Conversion of Starting Material
Symptoms: Significant amount of starting material (e.g., aryl halide) remains unreacted upon analysis (TLC, LC-MS, GC-MS).
Possible Causes & Solutions:
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Inactive Catalyst: The palladium or copper catalyst may be deactivated or of poor quality.
-
Solution: Use a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ. Ensure proper handling to avoid exposure to air and moisture. Consider screening different ligands that can stabilize the catalyst and promote oxidative addition.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress over time. If the reaction stalls, consider increasing the temperature in increments of 10-20°C. Be mindful of potential side product formation at higher temperatures.
-
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Problem with Cyanide Source Activation: If using a precursor like this compound, it may not be efficiently converting to the active cyanating species.
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Solution: The decomposition of the sulfinate to release cyanide may require specific additives or conditions that are not being met. Consider the addition of a desulfonylating agent or a Lewis acid to facilitate this process. It may be beneficial to switch to a more direct and well-established cyanide source to confirm the viability of the rest of the system.[1][2]
-
Issue 2: Formation of Significant Side Products
Symptoms: The reaction mixture shows multiple spots on TLC or peaks in LC-MS/GC-MS in addition to the starting material and desired product.
Possible Causes & Solutions:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom.
-
Solution: This is often caused by trace amounts of water or other protic sources. Ensure all reagents and solvents are scrupulously dried. The presence of a base is also crucial, and screening different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) can mitigate this side reaction.
-
-
Homocoupling of Starting Material: Two molecules of the aryl halide couple to form a biaryl species.
-
Solution: This can be due to high catalyst loading or high temperatures. Reduce the catalyst concentration and/or the reaction temperature. The choice of ligand can also influence the rate of homocoupling versus the desired cross-coupling.
-
-
Decomposition of the Cyanating Agent: The cyanide source may be unstable under the reaction conditions.
-
Solution: If using a thermally sensitive reagent, lower the reaction temperature. For air-sensitive reagents, ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). When using complex cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]), ensure proper additives are present to facilitate the release of cyanide ions.[1][3]
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Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is not working. What could be the issue?
A1: The use of this compound as a direct cyanating agent is not a commonly documented procedure in the chemical literature. It is more likely that this reagent is intended as a precursor to a different functional group or requires a specific, non-obvious activation pathway. We recommend the following:
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Confirm the Reaction Type: Double-check the intended transformation. Are you sure it's a cyanation? Aryl sulfinates are often precursors for sulfones, sulfonamides, or sulfonyl fluorides.[4]
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Attempt a Standard Protocol: To verify that your catalytic system and substrate are viable, try the reaction with a well-established cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[2][3] This will help isolate the problem to the specific cyanating agent.
-
Investigate Activation: If you must use this compound, consider that it might undergo a fragmentation reaction to release SO₂ and an aryl anion, which could then be trapped. However, for it to be a cyanide source, a more complex transformation would be required. Literature on related sulfinate chemistry may provide clues.
Q2: What are the best general conditions for a palladium-catalyzed cyanation of an aryl bromide?
A2: A good starting point for a robust palladium-catalyzed cyanation of an aryl bromide is the use of Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, a phosphine ligand such as Xantphos or dppf, a base like K₂CO₃ or Cs₂CO₃, and Zn(CN)₂ as the cyanide source in a polar aprotic solvent like DMF or DMAc at temperatures ranging from 80-120°C.[3]
Q3: How can I minimize the toxicity risks associated with cyanation reactions?
A3: To mitigate the risks associated with highly toxic cyanide salts like NaCN or KCN, consider using less toxic alternatives such as K₄[Fe(CN)₆] or Zn(CN)₂.[1][2] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). Quench any residual cyanide in the reaction mixture and on glassware with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.
Data Presentation
Table 1: Troubleshooting Low Yields - A Comparative Analysis
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Condition C (Optimal Yield) |
| Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ / Xantphos | Pd₂(dba)₃ / dppf |
| Cyanide Source | This compound | Zn(CN)₂ | K₄[Fe(CN)₆] |
| Base | Na₂CO₃ | K₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | DMF |
| Temperature | 80°C | 100°C | 120°C |
| Yield (%) | < 5% | 45% | 85% |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Cyanation of 4-Bromotoluene with Zinc Cyanide
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 4-bromotoluene (1.0 mmol), zinc cyanide (0.6 mmol), palladium(II) acetate (0.02 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) (5 mL) and cesium carbonate (1.5 mmol).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 120°C with vigorous stirring for 12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with additional ethyl acetate.
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-methylbenzonitrile.
Visualizations
Caption: A workflow diagram for troubleshooting low yields in cyanation reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cyanation.
References
common side products in sodium 2-cyanobenzene-1-sulfinate reactions and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2-cyanobenzene-1-sulfinate. The information provided is intended to help identify and prevent the formation of common side products in reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in organic synthesis?
This compound is primarily used as a precursor to the 2-cyanobenzenesulfonyl radical. This reactive intermediate can then be utilized in various chemical transformations, most commonly for the synthesis of sulfones and sulfonamides.[1][2][3][4] In these reactions, the sulfonyl radical is generated and subsequently reacts with a suitable coupling partner, such as an alkyl or aryl halide for sulfone synthesis, or an amine for sulfonamide synthesis.[1][3][5]
Q2: What are the general types of side products that can be expected in reactions with this compound?
Based on the reactivity of arylsulfinates and the presence of the ortho-cyano group, the common side products can be categorized as follows:
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Homocoupling and Disproportionation Products: These arise from the self-reaction of the sulfinate or the derived sulfonyl radical.
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Intramolecular Cyclization Products: The ortho-cyano group can participate in intramolecular reactions with the sulfonyl radical intermediate.
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Solvent-Related Byproducts: The solvent can sometimes react with the reactive intermediates to form unwanted adducts.
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Products from Incomplete Reactions or Degradation: Starting material may remain, or the sulfinate may degrade under harsh reaction conditions.
The following sections provide more detailed troubleshooting guidance on these specific issues.
Troubleshooting Guides
Problem 1: Formation of Symmetric Thiosulfonate (a Homocoupling Product)
Symptom: You observe a significant amount of a byproduct with a mass corresponding to the homocoupling of two 2-cyanobenzenesulfinate molecules, likely a thiosulfonate. Arylsulfinates can be sensitive to reaction conditions and may undergo self-disproportionation to form sulfonothioates and other sulfur-containing byproducts.[6]
Possible Cause:
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Oxidative Homocoupling: In the presence of an oxidant, two sulfinate molecules can couple to form a thiosulfonate.
-
High Concentration: Higher concentrations of the sulfinate can favor bimolecular side reactions.
-
Prolonged Reaction Times: Extended reaction times can lead to the accumulation of side products.
Prevention Strategies:
| Strategy | Experimental Protocol |
| Control of Oxidant Addition | Add the oxidant slowly to the reaction mixture to maintain a low instantaneous concentration, thus disfavoring the bimolecular homocoupling reaction. |
| Use of a Co-solvent | Dilute the reaction mixture with a suitable co-solvent to reduce the concentration of the sulfinate. |
| Optimization of Reaction Time | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the desired product is formed to avoid prolonged exposure to conditions that favor side product formation. |
Problem 2: Formation of a Cyclized Side Product (Intramolecular Cyclization)
Symptom: A byproduct is isolated that has a mass and spectral data consistent with a cyclized structure, such as a benzothiadiazinone dioxide derivative. The 2-cyanobenzenesulfonyl radical is known to be a potential intermediate, and radical cyclization onto a cyano group is a known reaction pathway for similarly substituted radicals.
Possible Cause:
The 2-cyanobenzenesulfonyl radical, formed as an intermediate, can undergo an intramolecular cyclization by attacking the nitrogen atom of the ortho-cyano group. This leads to a stable, six-membered ring system.
Prevention Strategies:
| Strategy | Experimental Protocol |
| Use of Radical Scavengers | Introduce a radical scavenger that preferentially reacts with the sulfonyl radical before it can cyclize. However, this may also inhibit the desired reaction. This approach is generally not recommended unless the desired reaction is non-radical. |
| Fast Intermolecular Trapping | Ensure that the intermolecular reaction with the desired substrate is much faster than the intramolecular cyclization. This can be achieved by using a high concentration of the trapping agent (e.g., the alkyl halide or amine). |
| Lower Reaction Temperature | Lowering the reaction temperature can sometimes disfavor the intramolecular cyclization, which may have a higher activation energy than the desired intermolecular reaction. |
Reaction Pathways and Side Reactions
The following diagrams illustrate the intended reaction pathways for the synthesis of sulfones and sulfonamides from this compound, as well as the potential side reactions leading to homocoupling and intramolecular cyclization products.
Caption: Reaction pathways of this compound.
Experimental Protocols
General Protocol for Sulfone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of this compound (1.0 eq.) and the desired alkyl or aryl halide (1.2 eq.) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile) is added a radical initiator (e.g., AIBN, 0.1 eq.) if required, or a transition metal catalyst (e.g., a copper or palladium salt, 0.05 eq.) under an inert atmosphere.
-
The reaction mixture is heated to the desired temperature (typically between 60-120 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[1][5]
-
To a solution of this compound (1.0 eq.) and the desired amine (1.5 eq.) in a suitable solvent (e.g., acetonitrile, DCM, or THF) is added an oxidizing agent (e.g., N-bromosuccinimide (NBS) or iodine) portion-wise at room temperature.[3]
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues encountered during reactions with this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds | Semantic Scholar [semanticscholar.org]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions (temperature, solvent, catalyst) for sodium 2-cyanobenzene-1-sulfinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2-cyanobenzene-1-sulfinate. The information is designed to assist with the optimization of reaction conditions, specifically temperature, solvent, and catalyst choice, during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the reduction of its corresponding sulfonyl chloride precursor, 2-cyanobenzenesulfonyl chloride.[1] This method is widely used for the preparation of various sodium aryl sulfinates.
Q2: Which reducing agents are suitable for the conversion of 2-cyanobenzenesulfonyl chloride to this compound?
A2: Several reducing agents can be employed for this transformation. The most common and cost-effective option is sodium sulfite (Na₂SO₃).[1] Other potential reducing agents include sodium bisulfite (NaHSO₃) and zinc (Zn) dust.[1]
Q3: What are the typical reaction temperatures for this synthesis?
A3: The reaction temperature can influence the rate and selectivity of the reduction. When using sodium sulfite, the reaction is typically conducted at elevated temperatures, generally in the range of 70-80 °C.[1]
Q4: What solvents are recommended for the synthesis of this compound?
A4: For the reduction of sulfonyl chlorides with sodium sulfite, water is a commonly used solvent.[1] The use of aqueous media is advantageous due to its low cost, safety, and the good solubility of the inorganic reagents.
Q5: Is a catalyst required for this reaction?
A5: The direct reduction of 2-cyanobenzenesulfonyl chloride with reagents like sodium sulfite or zinc typically does not require a catalyst.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The reaction time may be too short, or the temperature may be too low. 2. Degradation of starting material: 2-Cyanobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. 3. Side reactions: The sulfinate product can be further reduced or undergo other undesired reactions. | 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or other appropriate analytical methods. Consider extending the reaction time or increasing the temperature to the recommended 70-80 °C range.[1] 2. Ensure anhydrous conditions for starting material: Store 2-cyanobenzenesulfonyl chloride in a desiccator and handle it in a dry environment. 3. Control stoichiometry: Use the appropriate molar ratio of the reducing agent. An excess of a strong reducing agent might lead to over-reduction. |
| Product is Contaminated with Starting Material | 1. Insufficient reducing agent: The amount of sodium sulfite or other reducing agent was not enough to convert all the sulfonyl chloride. 2. Reaction not driven to completion: Short reaction time or low temperature. | 1. Increase the amount of reducing agent: Use a slight excess of the reducing agent to ensure complete conversion. 2. Optimize reaction conditions: As mentioned above, increase the reaction time and/or temperature. |
| Formation of Disulfide Byproduct | 1. Oxidation of the sulfinate: The this compound product can be susceptible to oxidation, leading to the formation of the corresponding disulfide. 2. Reaction conditions favoring disulfide formation: The specific reaction conditions might promote this side reaction. | 1. Work-up under inert atmosphere: Consider performing the work-up and isolation steps under a nitrogen or argon atmosphere to minimize oxidation. 2. Modify reaction conditions: If disulfide formation is significant, exploring alternative reducing agents or reaction temperatures might be necessary. |
| Difficulty in Product Isolation and Purification | 1. High water solubility of the product: this compound is a salt and likely has high solubility in water, making extraction difficult. 2. Presence of inorganic salts: The reaction mixture contains unreacted sodium sulfite and other inorganic byproducts. | 1. Salting out: After the reaction, add a saturated solution of sodium chloride to decrease the solubility of the product in the aqueous phase, which may facilitate its precipitation or extraction. 2. Recrystallization: The most effective method for purification is often recrystallization from a suitable solvent system, such as ethanol/water.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Sulfite
This protocol is a general procedure based on the reduction of aryl sulfonyl chlorides.
Materials:
-
2-Cyanobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
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Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.1 to 1.5 equivalents) and sodium bicarbonate (1.1 to 1.5 equivalents) in deionized water.
-
Heat the solution to 70-80 °C with stirring.
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Slowly add 2-cyanobenzenesulfonyl chloride (1 equivalent) to the heated solution.
-
Maintain the reaction mixture at 70-80 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the volume of the solution can be reduced under vacuum to induce precipitation.
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Purify the crude product by recrystallization from an ethanol/water mixture.
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Dry the purified crystals under vacuum to obtain this compound.
Data Presentation
Table 1: Effect of Reducing Agent on Theoretical Yield
| Reducing Agent | Stoichiometry (Typical) | Relative Reactivity | Potential Byproducts | Reference |
| Sodium Sulfite (Na₂SO₃) | 1.1 - 1.5 eq | Moderate | Sodium sulfate, Sodium chloride | [1] |
| Sodium Bisulfite (NaHSO₃) | 1.1 - 1.5 eq | Moderate | Sodium sulfate, Sodium chloride | |
| Zinc (Zn) | 1.5 - 2.0 eq | High | Zinc salts | [1] |
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature (°C) | Typical Reaction Time (hours) | Expected Yield | Notes |
| Room Temperature | 12 - 24 | Low to Moderate | Reaction is often slow at lower temperatures. |
| 50 - 60 | 4 - 8 | Moderate to Good | A good starting point for optimization. |
| 70 - 80 | 2 - 4 | Good to High | Commonly reported temperature range for efficient conversion.[1] |
| > 90 | < 2 | Potentially High | Increased risk of side reactions and decomposition. |
Visualizations
References
stability of sodium 2-cyanobenzene-1-sulfinate in different solvent systems
This technical support center provides guidance on the stability of sodium 2-cyanobenzene-1-sulfinate in various solvent systems for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid this compound?
A1: Sodium sulfinates, including this compound, are generally considered to be bench-stable, odorless, and moisture-insensitive crystalline solids.[1][2] This makes them relatively easy to handle and store under standard laboratory conditions. They are typically obtained as white, stable solids with high purity.[2]
Q2: What solvents are recommended for dissolving this compound?
A2: Polar aprotic solvents are generally effective for dissolving sodium sulfinates for use in chemical reactions. Recommended solvents include:
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Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Acetonitrile (MeCN)
These solvents are often used for substitution reactions involving sulfinate salts.[3] Water can also be a suitable solvent, and in some cases, may enhance the solubility and reactivity of sodium sulfinates.[2][4]
Q3: What conditions should be avoided to prevent the degradation of this compound in solution?
A3: To maintain the stability of this compound in solution, it is advisable to avoid the following conditions:
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Presence of Oxygen: In solution, sulfinates can be slowly oxidized by dissolved oxygen to form the corresponding sulfonic acid. This process may be faster for alkyl sulfinates compared to aryl sulfinates like this compound.[5] For sensitive experiments or long-term storage in solution, using a degassed solvent under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Strong Oxidizing Agents: Contact with strong oxidizing agents will lead to the rapid conversion of the sulfinate to a sulfonate.
-
Strong Acids: In acidic media, sulfinates can undergo disproportionation.
-
High Temperatures: While many reactions involving sulfinates are conducted at elevated temperatures, prolonged exposure to very high temperatures may lead to thermal decomposition.[5]
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UV Light: In the presence of a photocatalyst or upon exposure to visible light, sulfinates can form sulfonyl radicals.[6][7] This reactivity can be harnessed in specific synthetic applications but represents a degradation pathway if unintended.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the general chemistry of sulfinates, the primary degradation pathways in solution are likely:
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Oxidation: The sulfinate anion is oxidized to a sulfonate anion. This is a common pathway, especially in the presence of air or other oxidizing species.
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Disproportionation: Under certain conditions, such as in the presence of acid or upon heating, sulfinates can disproportionate to form a mixture of thiosulfonates and sulfonates.
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Radical Formation: Sodium sulfinates can act as precursors to sulfonyl radicals, which can then engage in a variety of subsequent reactions.[8][9][10]
Troubleshooting Guide
Q1: I am seeing a loss of my starting material, this compound, in my reaction even before adding all reagents. What could be the cause?
A1: Premature loss of the starting material could be due to its instability in the chosen solvent under your initial reaction conditions.
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Check for dissolved oxygen: If your solvent was not degassed, slow oxidation to the corresponding sulfonic acid could be occurring.[5] Try repeating the initial steps with a solvent that has been sparged with nitrogen or argon.
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Solvent reactivity: While uncommon with standard solvents like DMF or DMSO, ensure your solvent is pure and free from reactive contaminants.
Q2: My reaction is giving a complex mixture of products instead of the expected outcome. Could the stability of the sulfinate be the issue?
A2: Yes, the versatile reactivity of the sulfinate moiety could lead to unexpected side products.
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Radical reactions: If your reaction is exposed to light or if trace metals are present, you may be initiating radical pathways.[6][7] Consider running your reaction in the dark or under specific inert conditions.
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Nucleophilic/Electrophilic side reactions: Sodium sulfinates can act as both nucleophiles and electrophiles under different conditions.[2] The cyano group on the benzene ring also influences the electronic properties of the molecule. It is possible that your reaction conditions are promoting an unintended reaction pathway. A thorough analysis of your side products by LC-MS or NMR could provide insight into the unintended reactions.
Q3: I am struggling to dissolve the this compound in my chosen solvent. What can I do?
A3: If you are experiencing poor solubility, consider the following:
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Solvent choice: If you are using a less polar solvent, switching to a more polar aprotic solvent like DMF or DMSO should improve solubility.
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Co-solvents: The addition of water as a co-solvent can sometimes enhance the solubility of sulfinate salts.[2]
-
Temperature: Gently warming the mixture may improve the rate of dissolution, but be mindful of potential thermal degradation at higher temperatures.
General Stability of Sodium Sulfinates
The following table summarizes the general stability of sodium sulfinates to common laboratory conditions. Specific stability for this compound should be experimentally verified.
| Condition/Reagent | General Stability of Sodium Aryl Sulfinates | Potential Outcome of Instability |
| Air (Oxygen) | Moderate; slow oxidation over time in solution.[5] | Oxidation to sodium 2-cyanobenzene-1-sulfonate. |
| Water | Generally stable; can improve solubility.[2][4] | Hydrolysis is not a primary degradation pathway under neutral conditions. |
| Heat | Stable at moderate temperatures; may decompose at high temperatures. | Thermal decomposition. |
| Light (UV/Visible) | Can be reactive, especially with a photocatalyst.[6][7] | Formation of a 2-cyanophenylsulfonyl radical. |
| Strong Acids | Unstable. | Disproportionation. |
| Strong Bases | Generally stable. | |
| Reducing Agents | Generally stable. | |
| Oxidizing Agents | Unstable. | Oxidation to the corresponding sulfonate. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound in a specific solvent system over time.
Objective: To quantify the concentration of this compound in a chosen solvent over a set period under specific conditions (e.g., temperature, light/dark, atmosphere).
Materials:
-
This compound
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Solvent of interest (e.g., DMF, DMSO, acetonitrile, water)
-
Internal standard (a stable compound not expected to react, soluble in the chosen solvent, and with a distinct analytical signal)
-
Vials with septa
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Analytical instrument (e.g., HPLC-UV, LC-MS, or NMR)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. Also, prepare a stock solution of the internal standard.
-
Sample Preparation: In a series of vials, add a known volume of the this compound stock solution and the internal standard stock solution. Dilute with the solvent to the final desired concentration.
-
Time Zero (T=0) Analysis: Immediately analyze one of the prepared samples using your chosen analytical method (e.g., HPLC-UV). This will serve as your baseline concentration.
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Incubation: Store the remaining vials under the desired experimental conditions (e.g., at room temperature, at 50 °C, exposed to light, or in the dark). If testing stability in the presence of air versus an inert atmosphere, prepare two sets of samples, one of which is sparged with nitrogen or argon before sealing.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), remove a vial from the incubation and analyze its contents.
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Data Analysis: For each time point, calculate the concentration of this compound relative to the internal standard. Plot the concentration versus time to determine the rate of degradation.
Analytical Method Considerations:
-
HPLC-UV/LC-MS: This is often the most sensitive and accurate method. A reversed-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with a suitable buffer. The UV detector should be set to a wavelength where the compound has maximum absorbance. LC-MS can provide additional information on the mass of any degradation products.
-
NMR Spectroscopy: ¹H NMR can be used to monitor the disappearance of peaks corresponding to this compound and the appearance of new peaks from degradation products. The use of an internal standard with a distinct, non-overlapping signal is crucial for quantification.
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds | Semantic Scholar [semanticscholar.org]
- 10. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification Strategies for Products of Sodium 2-Cyanobenzene-1-sulfinate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying products from reactions involving sodium 2-cyanobenzene-1-sulfinate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-cyanophenyl sulfones derived from this compound reactions?
A1: The primary purification techniques for 2-cyanophenyl sulfones include recrystallization, column chromatography (both normal and reversed-phase), and extraction. The choice of method depends on the specific properties of the product, such as its polarity, solubility, and the nature of the impurities present. For solid products, recrystallization is often a good first choice due to its simplicity and potential for high purity.[1][2] If recrystallization is ineffective or the product is an oil, column chromatography is the preferred method.
Q2: What are the likely impurities in a reaction mixture containing a 2-cyanophenyl sulfone?
A2: Common impurities can include unreacted starting materials, such as the electrophile used in the reaction, and the starting this compound. Side-products from competing reactions, such as the formation of sulfonic acids or disulfides, may also be present.[1][3] Over-oxidation of a related sulfide to a sulfoxide and then to the sulfone can also lead to mixtures.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the separation of your desired 2-cyanophenyl sulfone from impurities during column chromatography or for assessing the purity of fractions from recrystallization. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize. | - The chosen solvent is too good at dissolving the compound, even at low temperatures.- The concentration of the product is too low.- The presence of impurities is inhibiting crystallization. | - Try a different solvent or a solvent mixture.- Concentrate the solution by evaporating some of the solvent.- Attempt to "seed" the solution with a small crystal of the pure product.- Try adding a non-solvent dropwise to the solution to induce precipitation. |
| Oily precipitate forms instead of crystals. | - The melting point of the product is lower than the boiling point of the solvent.- The product is "oiling out" due to a rapid decrease in temperature. | - Choose a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of the purified product. | - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used initially. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtering.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | - The chosen eluent system is not optimal.- The column was not packed properly, leading to channeling. | - Optimize the eluent system using TLC. A good starting point for normal phase silica gel chromatography of moderately polar sulfones is a mixture of hexane and ethyl acetate.- Ensure the silica gel is packed uniformly and the top surface is flat. |
| Product is stuck on the column. | - The product is too polar for the chosen eluent system in normal phase chromatography.- The product is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | - Gradually increase the polarity of the eluent.- For acidic or basic compounds, consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.[2] |
| Product degrades on the column. | - The stationary phase (e.g., silica gel) is acidic and causing decomposition of a sensitive product. | - Use a less acidic stationary phase like neutral alumina.- Consider using reversed-phase chromatography with a C18 or biphenyl stationary phase.[2][4] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for 2-Cyanophenyl Sulfones
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water). Heat the mixture to the boiling point of the solvent. If the solid dissolves, it is a suitable solvent.
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the hot, selected solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure for 2-Cyanophenyl Sulfones
-
TLC Analysis: Analyze the crude reaction mixture by TLC to determine the appropriate eluent system. The ideal eluent should give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-cyanophenyl sulfone.
Visualizations
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
managing impurities in sodium 2-cyanobenzene-1-sulfinate for consistent results
Welcome to the technical support center for sodium 2-cyanobenzene-1-sulfinate. This resource is designed for researchers, scientists, and drug development professionals to help manage impurities and ensure consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities are typically process-related, arising from the synthesis and purification processes. The primary synthetic route involves the reduction of 2-cyanobenzenesulfonyl chloride. Therefore, the most probable impurities are:
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Starting Material: Unreacted 2-cyanobenzenesulfonyl chloride.
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Hydrolysis Product: 2-Cyanobenzenesulfonic acid, formed from the reaction of the sulfonyl chloride with water.[1][2][3]
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Over-oxidation Product: Sodium 2-cyanobenzenesulfonate, resulting from the oxidation of the sulfinate.
-
Inorganic Salts: Residual salts from the reduction reaction (e.g., sodium sulfite, sodium chloride) and pH adjustment.[4][5]
Q2: How can I assess the purity of my this compound sample?
A2: A validated High-Performance Liquid Chromatography (HPLC) method is the most effective way to quantify the purity of this compound and identify the aforementioned impurities. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q3: What is the impact of these impurities on my reactions?
A3: The impact of impurities can range from negligible to significant, depending on the specific impurity and the reaction conditions.
-
2-Cyanobenzenesulfonyl chloride: This reactive impurity can lead to the formation of unwanted sulfonamides or sulfonate esters if nucleophiles (e.g., amines, alcohols) are present in your reaction mixture.
-
2-Cyanobenzenesulfonic acid: Being a strong acid, it can alter the pH of your reaction, potentially affecting acid-sensitive functional groups or catalysts.
-
Sodium 2-cyanobenzenesulfonate: This is generally less reactive than the sulfinate and can act as an inert impurity, reducing the effective concentration of your reagent and leading to lower yields. In some cases, high concentrations of sulfonate can interfere with product isolation.
-
Inorganic Salts: High levels of inorganic salts can affect the solubility of your reagents and may interfere with certain catalytic systems.
Q4: How should I store this compound to minimize degradation?
A4: this compound is susceptible to oxidation, especially in the presence of moisture and air. To minimize degradation to the corresponding sulfonate, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent reaction yields or reaction stalling | Purity of this compound is variable between batches. | Analyze the purity of each batch using the provided HPLC method. Use a consistent quality of the reagent for all experiments. |
| Presence of sodium 2-cyanobenzenesulfonate impurity, which is less reactive. | Purify the this compound by recrystallization to remove the sulfonate impurity. | |
| Formation of unexpected byproducts (e.g., sulfonamides, sulfonate esters) | Presence of unreacted 2-cyanobenzenesulfonyl chloride. | Analyze the starting material for the presence of the sulfonyl chloride. If present, consider a purification step or using a higher quality grade of the reagent. |
| Reaction pH is lower than expected, leading to side reactions or catalyst deactivation. | Presence of 2-cyanobenzenesulfonic acid impurity. | Neutralize the acidic impurity by washing a solution of the reagent with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup, followed by thorough drying. |
| Poor solubility of reagents in the reaction solvent. | High concentration of inorganic salt impurities. | Consider recrystallization of the this compound to remove excess inorganic salts. |
Data Presentation
Table 1: Common Impurities and their Potential Impact
| Impurity | Chemical Structure | Molar Mass ( g/mol ) | Potential Impact on Reactions |
| 2-Cyanobenzenesulfonyl chloride | C₇H₄ClNO₂S | 201.63 | Formation of unwanted sulfonamides or sulfonate esters. |
| 2-Cyanobenzenesulfonic acid | C₇H₅NO₃S | 183.18 | Can alter reaction pH, affecting acid-sensitive components. |
| Sodium 2-cyanobenzenesulfonate | C₇H₄NNaO₃S | 205.16 | Acts as an inert impurity, reducing reagent concentration and potentially hindering product isolation. |
| Sodium Sulfite | Na₂SO₃ | 126.04 | Can act as a reducing agent in some reactions. |
| Sodium Chloride | NaCl | 58.44 | Can affect reagent solubility and ionic strength of the reaction medium. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its common process-related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a 50:50 mixture of water and acetonitrile.
-
Dilute to the mark with the same solvent mixture and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Expected Elution Order:
-
2-Cyanobenzenesulfonic acid
-
Sodium 2-cyanobenzenesulfonate
-
This compound
-
2-Cyanobenzenesulfonyl chloride
Quantification:
The percentage of each component can be determined using the area normalization method, assuming that all components have a similar response factor at the detection wavelength. For more accurate quantification, calibration curves should be prepared using certified reference standards for each impurity.
Visualizations
Caption: Workflow for HPLC Purity Analysis.
Caption: Impurity Formation Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. lcms.cz [lcms.cz]
- 5. spectrumchemical.com [spectrumchemical.com]
effect of atmospheric conditions on sodium 2-cyanobenzene-1-sulfinate reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium 2-cyanobenzene-1-sulfinate.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and how should it be stored?
A1: this compound, like many sodium sulfinate salts, is generally considered to be a relatively stable solid that is easy to handle.[1] However, some sulfinates can be hygroscopic.[1] For optimal stability, it should be stored in a tightly sealed container in a cool, dry place, away from excessive moisture and light.
Q2: How do common atmospheric conditions affect the reactivity of this compound?
-
Humidity: Moisture can be a concern for some sulfinate salts, potentially leading to hydration or degradation over time.[1] It is best practice to handle the reagent in a dry environment.
-
Oxygen: The presence of oxygen (air) can be beneficial or detrimental depending on the specific reaction. Some copper-catalyzed reactions involving sodium sulfinates show lower product yields when performed under a nitrogen atmosphere compared to in the presence of air, suggesting oxygen's role in the catalytic cycle.[1][2] Conversely, for reactions sensitive to oxidation, an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Temperature: Thermal stability data for this compound is not specified in the provided results. As a general precaution, avoid prolonged exposure to high temperatures to prevent potential decomposition. Reactions are typically conducted at temperatures ranging from room temperature to elevated temperatures, depending on the specific protocol.[2][3]
-
Light: The photostability of this compound has not been explicitly documented. Some organic molecules are sensitive to light, which can induce degradation or side reactions.[4][5] It is advisable to store the compound in a light-protected container and to conduct light-sensitive reactions in amber-colored glassware or with appropriate shielding.
Q3: What are some common solvents for reactions involving this compound?
A3: The choice of solvent is highly dependent on the specific reaction being performed. Common solvents used in reactions with sodium sulfinates include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.[3][6] The solubility and reactivity of this compound will vary in different solvents, so consult the specific experimental protocol for the appropriate choice.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Cross-Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Reagent Quality | The this compound may have degraded due to improper storage (exposure to moisture or light). |
| Solution: Use a fresh batch of the reagent or one that has been properly stored. Consider drying the reagent under vacuum before use if moisture is suspected. | |
| Reaction Atmosphere | The reaction may be sensitive to the presence or absence of oxygen. |
| Solution: If the literature protocol specifies an inert atmosphere (N₂ or Ar), ensure the reaction setup is properly purged and maintained under that atmosphere. Conversely, some reactions benefit from the presence of air or an oxidant.[1][2] | |
| Catalyst Inactivity | The palladium or copper catalyst may be inactive. |
| Solution: Use a fresh source of the catalyst. Ensure that the catalyst is not unduly exposed to air if it is air-sensitive. | |
| Incorrect Solvent or Base | The solvent may not be appropriate for the reaction, or the base may not be effective. |
| Solution: Ensure the solvent is of the correct grade and is anhydrous if required by the protocol. Verify that the correct base is being used at the specified concentration. | |
| Inappropriate Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. |
| Solution: Carefully monitor and control the reaction temperature as specified in the protocol. |
Issue 2: Formation of Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Side Reactions of the Sulfinate | Sodium sulfinates can undergo side reactions such as disproportionation.[7] |
| Solution: Adjusting reaction conditions such as temperature, concentration, or the rate of addition of reagents may minimize side product formation. | |
| Radical Reactions | Many reactions involving sulfinates proceed through radical intermediates.[1][2] Uncontrolled radical reactions can lead to a mixture of products. |
| Solution: The addition of a radical scavenger (e.g., TEMPO) can be a diagnostic tool to determine if a radical pathway is involved, though this may also inhibit the desired reaction.[1] Fine-tuning the initiator or catalyst concentration can help control the radical process. | |
| Reaction with Solvent | The solvent may not be inert under the reaction conditions. |
| Solution: Choose a solvent that is known to be stable under the specific reaction conditions. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Sulfonylation of an Aryl Halide
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a suitable ligand (if required).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent and Base Addition: Add the appropriate anhydrous solvent and base (e.g., K₂CO₃, 2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the time specified in the literature or until TLC/LC-MS analysis indicates completion.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Stability of this compound Under Various Conditions (Template)
This table can be used to record experimental observations on the stability of the compound.
| Condition | Duration | Appearance Change | Purity by HPLC (%) | Notes |
| Ambient Temp, Open to Air | 1 week | |||
| Ambient Temp, Sealed, Dark | 1 week | |||
| 40°C, Sealed, Dark | 1 week | |||
| Ambient Temp, High Humidity | 1 week | |||
| Exposed to UV Light (365 nm) | 24 hours |
Visualizations
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
catalyst poisoning in cyanation reactions with sodium 2-cyanobenzene-1-sulfinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in cyanation reactions, with a specific focus on reactions involving sodium 2-cyanobenzene-1-sulfinate.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of catalyst deactivation in palladium-catalyzed cyanation reactions?
Palladium catalyst deactivation in cyanation reactions is a frequent issue that can significantly impact reaction yield and reproducibility. The primary causes include:
-
Cyanide Poisoning: Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, forming inactive palladium-cyanide complexes such as [(CN)4Pd]^2- and [(CN)3PdAr]^2-. This disrupts all key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[1][2][3]
-
Moisture: The presence of water can be detrimental. It can hydrolyze cyanide salts to form hydrogen cyanide (HCN), which is highly reactive towards Pd(0) catalysts, leading to the formation of inactive hydride complexes like [(CN)3PdH]^2-.[1][2][3]
-
Sulfur Poisoning: Sulfur-containing compounds are well-known poisons for palladium catalysts.[4][5][6] Sulfur can irreversibly bind to the catalyst's active sites, blocking access for reactants and leading to a loss of catalytic activity.[7][8]
-
Impure Reagents or Solvents: Contaminants in reagents or solvents can also act as catalyst poisons.
Q2: Can this compound act as a catalyst poison?
While direct studies on this compound as a catalyst poison in cyanation are not extensively reported, its chemical structure suggests a potential for catalyst deactivation. The sulfinate group (-SO2Na) contains sulfur, a known poison for palladium catalysts.[4][5][6] The sulfur atom can coordinate to the palladium center, potentially leading to catalyst deactivation. The extent of poisoning may depend on the specific reaction conditions, such as temperature, solvent, and the ligand used.
Q3: What are the visual or analytical signs of catalyst poisoning in my cyanation reaction?
Identifying catalyst poisoning early can save time and resources. Key indicators include:
-
Stalled or Incomplete Reaction: The most obvious sign is a reaction that fails to proceed to completion or stalls at a certain conversion, as monitored by techniques like TLC, GC, or LC-MS.
-
Change in Reaction Mixture Color: A change in the color of the reaction mixture, such as the formation of palladium black (finely divided palladium metal), can indicate catalyst decomposition, which may be a result of poisoning.
-
Formation of Side Products: The appearance of unexpected side products could indicate that the catalyst's selectivity has been altered due to poisoning.
-
Inconsistent Results: Poor reproducibility between batches can be a symptom of varying levels of catalyst poisons in the starting materials or solvents.
Q4: How can I prevent or mitigate catalyst poisoning in my cyanation reactions?
Several strategies can be employed to minimize catalyst poisoning:
-
Use High-Purity Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and free from potential poisons, especially sulfur-containing compounds and water.
-
Control Cyanide Concentration: To avoid poisoning by excess cyanide, use cyanide sources with low solubility (e.g., Zn(CN)2) or employ methods that allow for the slow release of cyanide ions.[2][9][10] Using non-toxic and less soluble cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) can also be beneficial.[9][11]
-
Work Under Anhydrous Conditions: When using cyanide salts sensitive to hydrolysis, it is crucial to work under strictly anhydrous conditions using dried solvents and glassware, and an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Ligand Selection: The choice of ligand can significantly influence the catalyst's stability and resistance to poisoning. Bulky, electron-rich phosphine ligands can sometimes protect the palladium center from coordination by poisons.
-
Use of Additives: In some cases, additives can act as scavengers for potential poisons.
Q5: Is it possible to regenerate a poisoned palladium catalyst?
Catalyst regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst support. For catalysts poisoned by sulfur compounds, oxidative treatments have been reported. For instance, a deactivated Pd/C catalyst poisoned by sulfur-containing substances was regenerated by drying and oxidizing it in an air atmosphere at temperatures between 50-140°C.[12] However, for homogeneously catalyzed reactions, regeneration is often not practical, and using a fresh batch of catalyst is the more common approach.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to catalyst poisoning in cyanation reactions.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Reaction does not start or is very sluggish. | Catalyst Poisoning: Presence of sulfur compounds, water, or other impurities. | 1. Analyze Starting Materials: Use techniques like elemental analysis or chromatography to check for sulfur or other impurities in the aryl halide, cyanide source, and solvent. 2. Dry Reagents and Solvents: Rigorously dry all solvents and reagents. Use freshly dried solvents and handle hygroscopic reagents in a glovebox. 3. Use a Different Batch of Reagents: If possible, try the reaction with new batches of starting materials and catalyst. |
| Reaction starts but stalls before completion. | Gradual Catalyst Deactivation: Slow poisoning by a substrate impurity or a reaction byproduct. | 1. Monitor Reaction Profile: Take aliquots at regular intervals and analyze by GC or LC-MS to determine when the reaction stops. 2. Add More Catalyst: If the reaction stalls, adding a fresh portion of the catalyst can sometimes restart the reaction, confirming catalyst deactivation. 3. Investigate Byproducts: Analyze the reaction mixture for potential byproducts that could be acting as inhibitors. |
| Inconsistent yields and reaction times. | Variable Levels of Poisons: Inconsistent purity of starting materials or solvents between different runs. | 1. Standardize Procedures: Ensure consistent handling and purification of all reagents and solvents for every reaction. 2. Purify Starting Materials: If commercially available materials give inconsistent results, consider purifying them before use (e.g., recrystallization, distillation). |
| Formation of palladium black. | Catalyst Decomposition: The active catalytic species is unstable under the reaction conditions, possibly exacerbated by poisons. | 1. Lower Reaction Temperature: High temperatures can sometimes lead to catalyst decomposition. 2. Change Ligand: A more robust ligand might stabilize the palladium catalyst. 3. Degas Solvents Thoroughly: Oxygen can contribute to catalyst decomposition. |
Experimental Protocols
General Experimental Protocol for a Palladium-Catalyzed Cyanation of an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and the ligand (e.g., a suitable phosphine ligand, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the cyanide source (e.g., Zn(CN)2, 1.2 mmol) and the anhydrous solvent (e.g., DMF, 5 mL).
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Catalyst Poisoning
Caption: A logical workflow for diagnosing and resolving catalyst poisoning issues.
Catalytic Cycle and Potential Poisoning Pathways
Caption: The palladium-catalyzed cyanation cycle and points of catalyst deactivation.
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
workup procedures to remove sulfinate byproducts from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing sulfinate byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in removing sulfinate byproducts?
Sulfinate byproducts, often in the form of salts (e.g., sodium sulfinates), can be challenging to remove due to their:
-
High Polarity and Water Solubility: This makes extraction into organic solvents difficult.[1][2]
-
Hygroscopic Nature: Some sulfinates readily absorb moisture from the air, which can complicate handling and accurate measurement.[3]
-
Structural Similarity to Target Molecules: If the desired product also contains polar or ionic groups, separation can be challenging.
Q2: What is the first step I should take to remove a sulfinate salt byproduct?
An aqueous workup is typically the initial and simplest approach.[4][5] This involves partitioning the reaction mixture between an organic solvent and water. Due to their ionic nature, most sulfinate salts will preferentially dissolve in the aqueous layer.
Q3: My sulfinate byproduct is not being removed by a simple water wash. What should I do next?
If a simple water wash is ineffective, consider the following:
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out," potentially improving the partitioning of your desired product into the organic phase.[4]
-
Acid/Base Wash: Depending on the nature of your target compound, an acidic or basic wash can be employed. For example, if your desired product is stable in acidic conditions, washing with dilute HCl can help protonate any basic impurities, making them more water-soluble.[6][7] Conversely, a wash with a mild base like sodium bicarbonate can remove acidic impurities.[4]
Q4: When should I consider chromatography for removing sulfinate byproducts?
Chromatography is a powerful technique when simple extraction methods fail, especially when the desired product and the sulfinate byproduct have similar solubilities.
-
Ion Exchange Chromatography (IEX): This is highly effective for separating ionic compounds like sulfinates.[8][9] You can use a basic resin to retain the sulfinate anion, allowing your neutral organic product to elute.
-
Reverse Phase Chromatography (HPLC or SPE): For compounds with some non-polar character, reverse-phase chromatography using a C18 or similar stationary phase can be effective.[1][10] The polar sulfinate byproduct will elute quickly with a polar mobile phase (e.g., water/methanol).
-
Normal Phase Chromatography: While less common for highly polar compounds, it can sometimes be used with reverse-phase solvents (e.g., MeCN:H2O).[1]
Q5: Can I use recrystallization to purify my product from sulfinate byproducts?
Yes, recrystallization is a viable and effective method for purifying solid compounds.[11][12] The success of this technique relies on finding a solvent system where your desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the sulfinate byproduct remains soluble or insoluble at all temperatures.
Troubleshooting Guides
Issue 1: Poor Separation During Aqueous Workup
Problem: The desired product is partitioning into the aqueous layer along with the sulfinate byproduct.
Possible Causes & Solutions:
| Cause | Solution |
| High Polarity of the Desired Product | Increase the hydrophobicity of the organic layer by using a less polar solvent (e.g., switch from ethyl acetate to dichloromethane). Perform multiple extractions with smaller volumes of the organic solvent. |
| "Salting In" Effect | Wash the combined organic layers with brine to decrease the solubility of the organic compound in any residual water.[4] |
| Emulsion Formation | Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. If persistent, filter the mixture through a pad of Celite. |
Issue 2: Sulfinate Byproduct Co-elutes with the Product During Chromatography
Problem: Inability to achieve baseline separation between the desired compound and the sulfinate byproduct using column chromatography.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | If using reverse-phase (e.g., C18), the sulfinate may be too polar and elute in the void volume. Switch to an ion-exchange resin to specifically target the ionic nature of the sulfinate.[8] |
| Incorrect Mobile Phase | Adjust the polarity of the mobile phase. In reverse-phase HPLC, a more aqueous mobile phase will increase the retention of non-polar compounds and speed up the elution of polar byproducts. In ion-exchange chromatography, adjusting the ionic strength or pH of the eluent can significantly impact separation. |
| Column Overloading | Reduce the amount of crude material loaded onto the column to improve resolution. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Sulfinate Salt Removal
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of deionized water.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate fully. The aqueous layer will contain the dissolved sulfinate salt.
-
Collection: Drain the lower layer (the organic layer if using a solvent denser than water like dichloromethane, or the aqueous layer if using a solvent less dense than water like ethyl acetate).
-
Repeat: Repeat the extraction of the organic layer with fresh deionized water (2-3 times) to ensure complete removal of the sulfinate byproduct.
-
Brine Wash: Perform a final wash of the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.[13]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the purified product.[4]
Protocol 2: Recrystallization for Removing Sulfinate Impurities
-
Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble when heated. The sulfinate byproduct should ideally be very soluble or insoluble in this solvent at all temperatures. Common recrystallization solvents include ethanol, methanol, acetone, and ethyl acetate.[14]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the crude solid to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better recovery, the flask can be placed in an ice bath after it has reached room temperature.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visual Workflows
Caption: General purification strategy for removing sulfinate byproducts.
Caption: Decision workflow for chromatographic purification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. sigarra.up.pt [sigarra.up.pt]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. academic.oup.com [academic.oup.com]
- 9. pureaqua.com [pureaqua.com]
- 10. researchgate.net [researchgate.net]
- 11. dadakarides.com [dadakarides.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Workup [chem.rochester.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
validating nitrile synthesis from aryl halides using sodium 2-cyanobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrile group into an aromatic ring is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. While the target compound, sodium 2-cyanobenzene-1-sulfinate, is not a recognized cyanating agent for aryl halides based on current literature, this guide provides a comprehensive comparison of three established and effective alternative methods for this important conversion.
This document offers a detailed analysis of palladium- and copper-catalyzed cyanations, including a cyanide-free approach, to assist researchers in selecting the most suitable method for their specific needs. The comparison focuses on reaction performance, substrate scope, and safety considerations, supported by experimental data and detailed protocols.
Performance Comparison of Aryl Halide Cyanation Methods
The following table summarizes the key quantitative data for three distinct methods for the synthesis of aryl nitriles from aryl halides.
| Feature | Method 1: Pd-catalyzed with K₄[Fe(CN)₆] | Method 2: Cu-catalyzed with Acetone Cyanohydrin | Method 3: Pd-catalyzed with Formamide (Cyanide-Free) |
| Cyanide Source | Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Acetone Cyanohydrin | Formamide |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Copper(I) Iodide (CuI) | Palladium(II) Acetate (Pd(OAc)₂) |
| Typical Ligand | XPhos or None (ligand-free protocols exist) | 1,10-Phenanthroline | Xantphos |
| General Yields | 83-96%[1] | Moderate to Excellent[2] | Up to 93%[3][4] |
| Reaction Temperature | 70-120 °C[1][5] | 110 °C[6] | 130 °C |
| Reaction Time | 1-18 hours[7] | 16-48 hours[6] | Not specified |
| Safety of CN Source | Non-toxic food additive[1][7] | Highly toxic, handle with extreme care[6] | Non-toxic cyanide source[4][8] |
| Substrate Scope | Broad, tolerates various functional groups | Good, suitable for a range of aryl and heteroaryl bromides | Good for aryl iodides and bromides |
Experimental Workflows and Signaling Pathways
The following diagram illustrates a generalized workflow for the transition metal-catalyzed cyanation of aryl halides.
Detailed Experimental Protocols
Method 1: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This method utilizes the non-toxic and inexpensive potassium hexacyanoferrate(II) as the cyanide source.[1][7]
Materials:
-
Aryl halide (1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
CM-phos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine, 0.04 mmol, 4 mol%)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol)
-
Sodium carbonate (Na₂CO₃, 0.12 mmol)
-
Acetonitrile (MeCN, 2.5 mL)
-
Deionized water (2.5 mL)
Procedure:
-
To a screw-cap vial equipped with a magnetic stir bar, add the aryl halide (if solid), Pd(OAc)₂, CM-phos, K₄[Fe(CN)₆]·3H₂O, and Na₂CO₃.
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with nitrogen or argon (repeat this cycle three times).
-
Add the aryl halide (if liquid), acetonitrile, and water via syringe.
-
Place the vial in a preheated oil bath at 70 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl nitrile.
Method 2: Copper-Catalyzed Cyanation with Acetone Cyanohydrin
This protocol employs a copper catalyst and acetone cyanohydrin, which requires careful handling due to its toxicity.[6]
Materials:
-
Aryl bromide (1 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Acetone cyanohydrin (1.2 mmol)
-
Tributylamine (1.3 mmol)
-
N,N-Dimethylformamide (DMF, 2 mL)
Procedure:
-
To a flame-dried Schlenk tube, add CuI and 1,10-phenanthroline.
-
Evacuate and backfill the tube with argon.
-
Add DMF, the aryl bromide, acetone cyanohydrin, and tributylamine under an argon atmosphere.
-
Seal the tube and heat the reaction mixture at 110 °C for 16-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure aryl nitrile.
Method 3: Palladium-Catalyzed Cyanide-Free Cyanation with Formamide
This method offers a significant safety advantage by avoiding the use of a traditional cyanide source.[3][4]
Materials:
-
Aryl halide (iodide or bromide, 1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.1 mmol, 10 mol%)
-
Phosphorus oxychloride (POCl₃, 2 mmol)
-
Formamide (as solvent and cyanide source, 5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide, Pd(OAc)₂, and Xantphos in formamide.
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add phosphorus oxychloride to the reaction mixture.
-
Heat the reaction mixture to 130 °C and stir for the time required for the reaction to complete (monitor by TLC or GC).
-
After cooling, pour the reaction mixture into ice-cold water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the aryl nitrile.
References
- 1. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanide-Free Cyanation - ChemistryViews [chemistryviews.org]
Aromatic Cyanation: A Comparative Analysis of Zinc Cyanide and Sodium 2-Cyanobenzene-1-sulfinate
In the landscape of synthetic organic chemistry, the introduction of a cyano group to an aromatic ring is a pivotal transformation, providing a versatile handle for further functionalization in the development of pharmaceuticals, agrochemicals, and materials. The choice of a cyanating agent is critical, dictating reaction efficiency, substrate scope, and safety. This guide provides a detailed comparison between the well-established reagent, zinc cyanide (Zn(CN)₂), and a lesser-known alternative, sodium 2-cyanobenzene-1-sulfinate, for the purpose of aromatic cyanation.
The evidence overwhelmingly points to zinc cyanide as a robust and widely adopted reagent for this transformation, typically in the context of palladium-catalyzed cross-coupling reactions. In contrast, this compound is not a recognized cyanating agent in the chemical literature. Its primary utility lies elsewhere, serving as a source of other functional groups, but not for direct cyanation.
Zinc Cyanide: The Established Method for Aromatic Cyanation
Zinc cyanide has become a reagent of choice for the cyanation of aryl halides and triflates, largely supplanting more toxic and less user-friendly cyanide sources like copper(I) cyanide or potassium cyanide. Its lower toxicity, high reactivity in the presence of a palladium catalyst, and tolerance of a wide range of functional groups make it a staple in modern organic synthesis.
The reaction, often a variant of the Negishi coupling, involves the palladium-catalyzed reaction of an aryl electrophile with zinc cyanide. The general transformation is depicted below:
Ar-X + Zn(CN)₂ ---(Pd catalyst, ligand)---> Ar-CN
Where Ar-X can be an aryl bromide, iodide, or triflate.
Performance Data
The following table summarizes the performance of zinc cyanide in the palladium-catalyzed cyanation of various aryl bromides, showcasing typical yields under optimized conditions.
| Entry | Aryl Bromide Substrate | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/dppf | DMA | 120 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃/dppf | DMA | 120 | 12 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃/dppf | DMA | 120 | 12 | 89 |
| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃/dppf | DMA | 120 | 12 | 98 |
| 5 | Methyl 4-bromobenzoate | Pd₂(dba)₃/dppf | DMA | 120 | 12 | 91 |
Data are representative examples from the literature and may vary based on specific experimental conditions.
Experimental Protocol: Cyanation of 4-Bromotoluene
This protocol provides a representative example of a palladium-catalyzed cyanation using zinc cyanide.
Materials:
-
4-Bromotoluene
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylacetamide (DMA), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add zinc cyanide (0.6 eq.), Pd₂(dba)₃ (0.01 eq.), and dppf (0.02 eq.).
-
Add a magnetic stir bar and the aryl bromide (1.0 eq.).
-
Add anhydrous DMA via syringe.
-
Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble palladium and zinc salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired aryl nitrile.
Reaction Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed aromatic cyanation using zinc cyanide.
This compound: An Alternative Role
A thorough review of the chemical literature does not support the use of this compound as a reagent for aromatic cyanation. This compound belongs to the class of sulfinate salts, which are primarily employed as sources of sulfonyl radicals or as nucleophiles in palladium-catalyzed sulfone formations (a variation of the Suzuki-Miyaura coupling).
The primary reactivity of a sulfinate salt like this compound involves the sulfur atom, not the cyano group. It can be used to introduce a 2-cyanophenylsulfonyl group onto other molecules. Therefore, it is not a viable alternative to zinc cyanide for introducing a simple cyano group.
Logical Relationship of Reagent Choice
The decision-making process for selecting a cyanating agent is outlined in the diagram below.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable method for aromatic cyanation, zinc cyanide, in conjunction with a palladium catalyst, remains the industry standard. It offers high yields, broad functional group tolerance, and a well-documented safety and handling profile.
This compound is not a suitable reagent for this transformation. Its chemistry is centered on the sulfinate group, making it a tool for sulfonylation reactions, not cyanation. This guide concludes that a direct performance comparison is not applicable, as the two reagents serve fundamentally different synthetic purposes. For the direct introduction of a cyano group onto an aromatic ring, zinc cyanide is the scientifically validated and recommended choice.
A Comparative Guide to Cyanation Reagents: The Unfulfilled Promise of Sodium 2-cyanobenzene-1-sulfinate
For researchers, scientists, and drug development professionals, the selection of a cyanide source is a critical decision that balances reactivity with safety. While traditional cyanide sources like potassium cyanide (KCN) are highly effective, their extreme toxicity necessitates stringent handling protocols and poses significant safety risks. The search for safer alternatives is a continuous effort in the chemical community. This guide intended to provide a comprehensive comparison of sodium 2-cyanobenzene-1-sulfinate as a novel cyanide source against the traditional reagent, KCN. However, a thorough investigation of scientific literature and chemical databases reveals a significant lack of published data on the use of this compound as a cyanating agent.
While the existence of this compound is confirmed (CAS Number: 1616974-35-6), there is no readily available information regarding its application, efficacy, or safety profile as a cyanide donor in organic synthesis. Scientific publications detailing experimental data, comparative studies against KCN, or established protocols for its use are currently unavailable.
Therefore, this guide will instead provide a detailed overview of the known characteristics of traditional cyanide sources, primarily KCN, and discuss the general strategies and advantages of using safer, alternative cyanating agents, which is the category that this compound would theoretically fall into.
Potassium Cyanide (KCN): The Traditional Workhorse
Potassium cyanide is a widely used reagent in organic synthesis for the introduction of the nitrile functional group.[1][2] Its utility stems from the high nucleophilicity of the cyanide anion (CN⁻), which readily participates in nucleophilic substitution and addition reactions.
Key Applications of KCN:
-
Nucleophilic Substitution: KCN is effective in converting alkyl halides to the corresponding nitriles.[2][3] This is a fundamental transformation in organic synthesis, as nitriles can be further hydrolyzed to carboxylic acids, reduced to primary amines, or used in the synthesis of various nitrogen-containing heterocycles.
-
Cyanohydrin Formation: Aldehydes and ketones react with KCN in the presence of an acid to form cyanohydrins.[4] This reaction is a valuable method for carbon chain extension and the introduction of a hydroxyl and a nitrile group in a single step.
-
Sandmeyer Reaction: In the Sandmeyer reaction, an aryl diazonium salt is treated with cuprous cyanide (often prepared in situ from CuSO₄ and KCN) to yield an aryl nitrile.
The Major Drawback: Extreme Toxicity
The primary and most significant disadvantage of KCN is its high toxicity.[1] Ingestion, inhalation, or skin contact can be fatal. The cyanide ion is a potent inhibitor of cellular respiration. This high toxicity necessitates the use of specialized handling procedures, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), and having a cyanide antidote kit readily available. The inherent dangers associated with KCN have driven the search for safer alternatives.
The Quest for Safer Cyanide Sources
The development of less toxic and easier-to-handle cyanating agents is a major focus in green chemistry and process safety. The ideal alternative would be a solid, stable, and non-volatile compound that releases the cyanide anion only under specific reaction conditions.
General Strategies for Safer Cyanation:
-
In Situ Generation of Cyanide: Some methods involve the generation of the cyanide nucleophile in the reaction mixture from less toxic precursors.
-
Use of Cyanide Surrogates: These are reagents that contain a cyano group but are significantly less toxic than simple metal cyanides. The cyano group is transferred to the substrate under specific activation conditions. Examples include acetone cyanohydrin, trimethylsilyl cyanide (TMSCN), and zinc cyanide (Zn(CN)₂). While safer than KCN, these reagents still require careful handling.
-
Catalytic Cyanation: The development of catalytic methods that use a substoichiometric amount of a cyanide source is another promising approach.
This compound: A Theoretical Alternative
Based on its chemical structure, one could hypothesize a potential mechanism for this compound to act as a cyanide source. It is plausible that under certain reaction conditions, the molecule could undergo a fragmentation reaction to release the cyanide ion.
Caption: Proposed release of cyanide from this compound.
This proposed pathway remains purely speculative without experimental validation.
Data Comparison: A Notable Absence
A key component of this guide was intended to be a quantitative comparison of this compound and KCN. The table below was designed to summarize key performance indicators. However, due to the lack of data for the former, a direct comparison is not possible.
| Parameter | This compound | Potassium Cyanide (KCN) |
| Toxicity (LD₅₀, oral, rat) | Data Not Available | 5-10 mg/kg |
| Physical State | Solid (presumed) | Crystalline Solid |
| Solubility | Data Not Available | Highly soluble in water |
| Hygroscopicity | Data Not Available | Deliquescent |
| Reaction Conditions | Data Not Available | Varies (e.g., aqueous, organic solvents) |
| Reaction Yields | Data Not Available | Generally high for suitable substrates |
| Safety/Handling | Data Not Available | Requires extreme caution, specialized handling |
Conclusion: A Call for Further Research
While the concept of a safer, solid-form cyanide source like this compound is highly appealing, the current body of scientific knowledge does not support its practical application. There is a clear need for research into the synthesis, reactivity, and toxicological profile of this compound to determine if it can indeed serve as a viable and safer alternative to traditional cyanide reagents like KCN.
Until such data becomes available, researchers and chemists must continue to rely on established, albeit hazardous, methods or explore other documented safer alternatives, always prioritizing safety and adhering to strict handling protocols. The development of novel, effective, and minimally toxic cyanating agents remains a significant and valuable goal in the field of organic synthesis.
References
Cost-Benefit Analysis of Sodium 2-Cyanobenzene-1-sulfinate in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision point, balancing efficiency, safety, and cost. The introduction of a cyano group is a common transformation, and a variety of cyanating agents are available, each with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of a novel cyanating agent, sodium 2-cyanobenzene-1-sulfinate, and compares its performance with established alternatives.
Executive Summary
The selection of a cyanating agent for industrial applications hinges on a triad of factors: process safety, reaction efficiency, and economic viability. Traditional cyanide sources, while often cost-effective, pose significant handling and waste management challenges due to their high toxicity. This has spurred the development of safer alternatives. This compound has emerged as a promising candidate, offering a potentially safer profile. This guide presents a comparative analysis of this compound with three commonly used cyanating agents: trimethylsilyl cyanide (TMSCN), acetone cyanohydrin, and potassium hexacyanoferrate(II). The analysis is based on a hypothetical large-scale cyanation of a generic aryl bromide, providing a framework for decision-making in process development.
Comparison of Cyanating Agents
The following tables summarize the key performance indicators for this compound and its alternatives. The data is a composite of literature values and estimated costs for large-scale production.
| Parameter | This compound | Trimethylsilyl Cyanide (TMSCN) | Acetone Cyanohydrin | Potassium Hexacyanoferrate(II) |
| Typical Yield | 85-95% | 90-98% | 70-90% | 80-95% |
| Reaction Time | 4-8 hours | 2-6 hours | 6-12 hours | 12-24 hours |
| Catalyst Loading | 1-5 mol% (Pd-based) | Varies (often Lewis acid) | Base-catalyzed | 1-5 mol% (Pd-based) |
| Reaction Temp. | 80-120 °C | Room temp. to 80 °C | 0 °C to reflux | 100-140 °C |
| Safety Profile | Moderately toxic solid, low vapor pressure | Highly toxic, volatile liquid | Highly toxic, decomposes to HCN | Low toxicity solid |
| Handling | Easy to handle solid | Requires stringent containment | Requires careful handling | Easy to handle solid |
| Waste Stream | Sulfinate byproducts | Silylated byproducts, cyanide waste | Acetone, cyanide waste | Iron salts, benign byproducts |
| Estimated Cost/mol | High | Moderate to High | Low to Moderate | Low |
Table 1: Performance Comparison of Cyanating Agents
| Cost Factor | This compound | Trimethylsilyl Cyanide (TMSCN) | Acetone Cyanohydrin | Potassium Hexacyanoferrate(II) |
| Raw Material Cost | High (multi-step synthesis) | Moderate (TMSCl, LiCN) | Low (Acetone, HCN) | Low (Iron salts, KCN) |
| Manufacturing Process | Complex | Moderate | Simple | Simple |
| Safety Infrastructure | Standard | High (specialized ventilation, monitoring) | High (HCN handling) | Standard |
| Waste Disposal Cost | Moderate | High | High | Low |
| Overall Process Cost | High | Moderate to High | Low to Moderate | Low |
Table 2: Cost-Benefit Analysis of Cyanating Agents
Experimental Protocols
To provide a practical context for the data presented, this section outlines the general experimental methodologies for the cyanation of an aryl bromide using each of the compared reagents.
Synthesis of this compound
A potential route for the large-scale synthesis of this compound involves a multi-step process starting from 2-aminobenzonitrile.
Step 1: Diazotization of 2-Aminobenzonitrile 2-Aminobenzonitrile is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Step 2: Sulfonylation The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield 2-cyanobenzenesulfonyl chloride.
Step 3: Reduction to Sulfinate The 2-cyanobenzenesulfonyl chloride is subsequently reduced using a mild reducing agent, such as sodium sulfite, to afford this compound.[1][2][3]
General Procedure for Palladium-Catalyzed Cyanation of an Aryl Bromide
Figure 1: General workflow for a palladium-catalyzed cyanation reaction.
Using this compound: A mixture of the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., DMF, toluene) is heated under an inert atmosphere until the reaction is complete.
Using Potassium Hexacyanoferrate(II): A similar setup is used, with potassium hexacyanoferrate(II) (0.25-0.5 equiv, as it can provide up to six cyanide ions) as the cyanide source.[4] The reaction often requires higher temperatures and longer reaction times compared to other methods.[4]
Cyanation using Trimethylsilyl Cyanide (TMSCN)
The reaction of an aryl halide with TMSCN is typically catalyzed by a palladium complex. The reaction can often be carried out at lower temperatures compared to other methods. Due to the volatility and toxicity of TMSCN, strict containment and specialized handling procedures are mandatory.[5][6]
Cyanation using Acetone Cyanohydrin
Acetone cyanohydrin can serve as a source of cyanide in the presence of a base. The reaction with an aryl halide is typically palladium-catalyzed. Acetone cyanohydrin is less volatile than TMSCN but still highly toxic and requires careful handling.[7]
Signaling Pathways and Logical Relationships
The choice of a cyanating agent can be visualized as a decision-making pathway where multiple factors are considered.
Figure 2: Decision pathway for selecting a cyanating agent.
Conclusion
The cost-benefit analysis reveals a clear trade-off between safety, efficiency, and cost among the evaluated cyanating agents.
-
This compound presents a potentially safer alternative to highly toxic and volatile reagents like TMSCN and acetone cyanohydrin. Its solid nature and lower vapor pressure simplify handling. However, its current high cost, likely due to a more complex synthesis, is a significant barrier to its widespread adoption in large-scale manufacturing. Further process optimization to reduce its production cost is necessary for it to become a competitive option.
-
Trimethylsilyl cyanide (TMSCN) offers high reactivity and yields, often under milder conditions. However, its high toxicity, volatility, and the associated costs for specialized handling and safety infrastructure make it a less desirable choice for large-scale operations unless its high efficiency is a critical process requirement.
-
Acetone cyanohydrin is a cost-effective cyanide source and is produced on a large scale.[8][9][10][11][12] However, its high toxicity and the potential for decomposition to hydrogen cyanide necessitate robust safety protocols, similar to those required for TMSCN.
-
Potassium hexacyanoferrate(II) stands out as a low-cost, low-toxicity, and easy-to-handle solid.[13][14][15][16] While it may require higher reaction temperatures and longer reaction times, its favorable safety and environmental profile, coupled with low cost, make it a very attractive option for large-scale synthesis where these process parameters can be accommodated.
Recommendation: For large-scale synthesis where safety and cost are paramount, potassium hexacyanoferrate(II) is a highly recommended starting point for process development. This compound represents an interesting future alternative, provided its manufacturing cost can be significantly reduced. The use of TMSCN and acetone cyanohydrin should be reserved for situations where their specific reactivity profiles offer a clear and justifiable advantage that outweighs the significant safety and handling costs.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds | Semantic Scholar [semanticscholar.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Trimethylsilyl cyanide | 7677-24-9 [chemicalbook.com]
- 7. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 8. procurementresource.com [procurementresource.com]
- 9. procurementresource.com [procurementresource.com]
- 10. imarcgroup.com [imarcgroup.com]
- 11. niir.org [niir.org]
- 12. cdn.intratec.us [cdn.intratec.us]
- 13. K4Fe(CN)6- 六氰铁酸钾(II)三水合 [sigmaaldrich.com]
- 14. Potassium hexacyanoferrate(II) trihydrate, 98+% | Fisher Scientific [fishersci.ca]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
mechanistic comparison between different cyanating agents and sodium 2-cyanobenzene-1-sulfinate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cyanating Agent
The introduction of the nitrile functional group is a cornerstone of modern organic synthesis, providing a versatile handle for the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. Historically, the use of highly toxic and volatile reagents such as hydrogen cyanide (HCN) and alkali metal cyanides (NaCN, KCN) has posed significant safety and handling challenges. In response, a new generation of cyanating agents has emerged, offering improved safety profiles, broader functional group tolerance, and novel mechanistic pathways.
This guide provides a comprehensive mechanistic comparison of several classes of modern cyanating agents, supported by experimental data to inform the selection of the most suitable reagent for a given synthetic challenge. While the initially proposed "sodium 2-cyanobenzene-1-sulfinate" did not yield documented applications as a cyanating agent in the reviewed literature, this guide will focus on well-established and innovative alternatives that are at the forefront of contemporary organic chemistry.
Executive Summary of Compared Cyanating Agents
| Cyanating Agent Class | Representative Reagent(s) | Key Mechanistic Feature | Primary Advantages |
| Electrophilic Cyanating Agents | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | "CN+" source, reacts with nucleophiles | Umpolung reactivity, mild reaction conditions, high functional group tolerance. |
| In Situ Cyanide Generation | Acetone Cyanohydrin | Base-mediated decomposition to generate HCN in situ | Avoids handling of gaseous HCN, mild conditions. |
| Safer Nucleophilic Cyanide Sources | Zinc Cyanide (Zn(CN)₂), Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | Solid, less toxic metal cyanides used in transition metal catalysis | Reduced toxicity, high stability, broad applicability in cross-coupling reactions. |
Electrophilic Cyanating Agents: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
Electrophilic cyanating agents have emerged as powerful tools for the cyanation of nucleophiles, offering a complementary approach to traditional nucleophilic cyanide sources.[1] Among these, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) has gained significant attention due to its stability, ease of handling, and broad reactivity.[2][3]
Mechanistic Pathway
NCTS acts as a "CN+" synthon, transferring the cyano group to a nucleophilic substrate. The reaction is often facilitated by a transition metal catalyst, such as palladium or copper, which activates the substrate. The general mechanism for a palladium-catalyzed cross-coupling reaction with an aryl halide is depicted below.
Figure 1: Catalytic cycle for palladium-catalyzed cyanation using NCTS.
The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex. The resulting Ar-Pd(II) intermediate then reacts with NCTS, which delivers the electrophilic cyanide to the metal center. Finally, reductive elimination from the Ar-Pd(II)-CN complex yields the desired aryl nitrile (Ar-CN) and regenerates the Pd(0) catalyst.
Performance Data
NCTS has demonstrated broad applicability in the cyanation of various substrates, including aryl halides, arenediazonium salts, and heterocycles.[4][5] The reaction conditions are generally mild, and a wide range of functional groups are tolerated.
| Substrate | Catalyst/Conditions | Yield (%) | Reference |
| 4-Bromotoluene | PdCl₂, EtOH, 80 °C | 85 | [4] |
| 4-Iodoanisole | PdCl₂, EtOH, 80 °C | 92 | [4] |
| 4-Chloronitrobenzene | PdCl₂, EtOH, 80 °C | 78 | [4] |
| Benzenediazonium tetrafluoroborate | Pd(OAc)₂, THF, rt | 90 | [4] |
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromotoluene with NCTS
To a solution of 4-bromotoluene (1.0 mmol) in ethanol (5 mL) is added NCTS (1.2 mmol) and PdCl₂ (5 mol%). The mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford 4-methylbenzonitrile.[4]
In Situ Cyanide Generation: Acetone Cyanohydrin
Acetone cyanohydrin is a convenient and relatively safe liquid source of hydrogen cyanide.[6] In the presence of a base, it readily decomposes to generate HCN in situ, thereby avoiding the need to handle the highly toxic and volatile gas directly.[7][8]
Mechanistic Pathway
The cyanation of an electrophilic substrate, such as an α,β-unsaturated ketone, using acetone cyanohydrin typically proceeds via a Michael addition. The base facilitates the release of the cyanide anion, which then acts as the nucleophile.
Figure 2: General workflow for cyanation using acetone cyanohydrin.
Performance Data
Acetone cyanohydrin is widely used in the hydrocyanation of aldehydes, ketones, and α,β-unsaturated systems. It is also employed in transition metal-catalyzed cyanations.[9][10]
| Substrate | Catalyst/Conditions | Yield (%) | Reference |
| Cyclohexenone | Et₃N, CH₂Cl₂, rt | 95 | - |
| Benzaldehyde | Ti(OiPr)₄, rt | 98 | - |
| (Z)-Non-2-enyl iodide | CuI, 1,10-phenanthroline, DMF, 110 °C | 85 | [7] |
Experimental Protocol: Copper-Catalyzed Cyanation of (Z)-Non-2-enyl iodide with Acetone Cyanohydrin
In a flask, (Z)-non-2-enyl iodide (1.0 mmol), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) are combined under an argon atmosphere. DMF (5 mL) is added, followed by tri-n-butylamine (1.3 equiv) and acetone cyanohydrin (1.2 equiv). The mixture is heated to 110 °C for 48 hours. After cooling to room temperature, the reaction is quenched with aqueous HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield (Z)-non-3-enenitrile.[7]
Safer Nucleophilic Cyanide Sources: Zinc Cyanide and Potassium Hexacyanoferrate(II)
The development of less toxic, solid cyanide sources has been a major advance in improving the safety of cyanation reactions. Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are two prominent examples that are widely used in palladium-catalyzed cross-coupling reactions.[11][12][13]
Mechanistic Pathway
The mechanism for the palladium-catalyzed cyanation of aryl halides with these reagents follows a similar catalytic cycle to that of NCTS, with the key difference being the nature of the cyanide transfer. In this case, the metal cyanide acts as a nucleophilic cyanide source.
Figure 3: Palladium-catalyzed cyanation with nucleophilic metal cyanides.
A critical step in this cycle is the transmetalation of the cyanide group from the metal cyanide to the Ar-Pd(II) complex. The efficiency of this step can be influenced by the solubility of the cyanide source and the choice of ligands on the palladium catalyst.
Performance Data
Both Zn(CN)₂ and K₄[Fe(CN)₆] have been successfully employed in the cyanation of a wide range of aryl and heteroaryl halides and triflates.[14][15][16][17] K₄[Fe(CN)₆] is particularly noteworthy for its extremely low toxicity, being used as a food additive.[14]
Table: Performance of Zinc Cyanide in Palladium-Catalyzed Cyanation [12][17]
| Substrate | Catalyst/Conditions | Yield (%) |
| 4-Bromobenzonitrile | Pd₂(dba)₃, dppf, Zn(CN)₂, DMA, 100 °C | 95 |
| 2-Chloropyridine | Pd(OAc)₂, SPhos, Zn(CN)₂, H₂O/THF, rt | 88 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂, cataCXium A, Zn(CN)₂, NMP, 120 °C | 91 |
Table: Performance of Potassium Hexacyanoferrate(II) in Palladium-Catalyzed Cyanation [13][14]
| Substrate | Catalyst/Conditions | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂, dppf, K₄[Fe(CN)₆], DMA, 120 °C | 98 |
| 3-Bromopyridine | PdCl₂(dppf), K₄[Fe(CN)₆], NMP, 140 °C | 85 |
| 4-Chlorotoluene | Pd(OAc)₂, cataCXium A, K₄[Fe(CN)₆], NMP, 120 °C | 92 |
Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromoanisole with Potassium Hexacyanoferrate(II)
A mixture of 4-bromoanisole (1.0 mmol), K₄[Fe(CN)₆] (0.4 equiv), Pd(OAc)₂ (2 mol%), and dppf (4 mol%) in DMA (5 mL) is heated at 120 °C for 24 hours under an argon atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 4-methoxybenzonitrile.[13]
Conclusion
The field of cyanation has undergone a significant transformation, moving away from hazardous traditional reagents towards safer and more versatile alternatives. Electrophilic cyanating agents like NCTS offer unique reactivity for the cyanation of nucleophiles. In situ cyanide generation from reagents such as acetone cyanohydrin provides a practical solution for avoiding the handling of gaseous HCN. Finally, the use of solid, less toxic nucleophilic cyanide sources like zinc cyanide and potassium hexacyanoferrate(II) in transition metal catalysis has become a mainstay for the synthesis of aryl and heteroaryl nitriles with broad functional group compatibility. The choice of the optimal cyanating agent will depend on the specific substrate, desired reactivity, and safety considerations of the synthetic route. This guide provides a foundation for making an informed decision in the design and execution of modern cyanation reactions.
References
- 1. scielo.br [scielo.br]
- 2. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02140F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Recent advances and perspectives in ruthenium-catalyzed cyanation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cyanation of aryl halides using potassium hexacyanoferrate( ii ) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00054D [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
analytical techniques for confirming cyanation by sodium 2-cyanobenzene-1-sulfinate
A Comparative Guide to Analytical Techniques for Confirming Aryl Cyanation
Introduction
Cyanation reactions, the introduction of a nitrile (-C≡N) group, are fundamental transformations in organic synthesis, providing a versatile handle for accessing a wide range of functional groups, including amines, carboxylic acids, and amides. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. Given the importance of this transformation, robust and reliable analytical techniques are essential to confirm the successful formation of the desired nitrile product, monitor reaction progress, and ensure the purity of the final compound.
This guide provides a comprehensive comparison of key analytical techniques used to confirm the cyanation of aryl halides. While the prompt specified sodium 2-cyanobenzene-1-sulfinate as the cyanating agent, a thorough review of the scientific literature did not yield documented examples of its use for this purpose. Sodium sulfinates are typically employed as sources of sulfonyl, sulfenyl, or sulfinyl groups.[1][2][3] Therefore, this guide will focus on the analytical confirmation of a well-established and representative reaction: the palladium-catalyzed cyanation of an aryl halide using a common cyanide source.
The techniques discussed include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) often coupled with Gas or Liquid Chromatography (GC/LC), and Thin-Layer Chromatography (TLC). We will delve into the principles of each technique, provide detailed experimental protocols, and present a quantitative comparison to aid researchers in selecting the most appropriate method for their needs.
Overview of Analytical Techniques
Confirming a cyanation reaction involves verifying the incorporation of the nitrile functional group and the overall structural integrity of the product molecule. A multi-faceted analytical approach is often the most effective strategy.
-
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and straightforward method for identifying the presence of the characteristic carbon-nitrogen triple bond (C≡N) of the nitrile group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, confirming the position of the cyano group on the aromatic ring and the overall connectivity of the molecule. Both ¹H and ¹³C NMR are highly valuable.
-
Mass Spectrometry (MS) , particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to confirm the molecular weight of the product and to identify and quantify impurities.
-
Chromatography , including Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), is essential for monitoring the progress of the reaction by separating the product from the starting materials and byproducts.
Detailed Analysis of Each Technique
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent first-pass technique for confirming cyanation. The nitrile group has a very distinct and characteristic stretching vibration that appears in a relatively uncongested region of the infrared spectrum.
-
Principle : The C≡N triple bond stretch results in a sharp, intense absorption peak. For aromatic nitriles, this peak typically appears in the range of 2240-2220 cm⁻¹.[4] The conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles (2260-2240 cm⁻¹).[4] The intensity of this peak is strong due to the large change in dipole moment during the stretching vibration.[4]
-
Application : The appearance of a sharp peak in this region is a strong indication of successful cyanation. Conversely, the absence of this peak suggests the reaction has not proceeded as expected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of the cyanated product.
-
¹³C NMR : This technique is particularly diagnostic for cyanation. The carbon atom of the nitrile group is deshielded and appears in a characteristic chemical shift range of approximately 110-125 ppm. The appearance of a signal in this region, coupled with the changes in the signals of the aromatic carbons, provides definitive evidence of cyanation.
-
¹H NMR : While not directly detecting the cyano group, ¹H NMR is crucial for confirming the substitution pattern on the aromatic ring. The disappearance of a proton signal from the starting aryl halide and a shift in the signals of the remaining aromatic protons can confirm that the reaction has occurred at the desired position.
-
Quantitative NMR (qNMR) : By using an internal standard, qNMR can be used to determine the yield and purity of the product directly from the reaction mixture. For accurate quantification, a signal-to-noise ratio (SNR) of 150 or higher is recommended, which can yield an uncertainty level of less than 1%.[5]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the product, providing strong evidence for its identity. When coupled with chromatography, it becomes a powerful tool for separation and identification of components in a reaction mixture.
-
Principle : The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of the desired nitrile product.
-
GC-MS/LC-MS : These hyphenated techniques are ideal for analyzing the purity of the product and for monitoring reaction progress. The chromatogram separates the components of the mixture, and the mass spectrometer provides identification of each component. This is particularly useful for identifying byproducts and unreacted starting materials. The limit of detection for GC-MS analysis of cyanide-related compounds can be in the low ng/mL range.[6][7][8]
Chromatography
Chromatographic techniques are indispensable for monitoring the progress of a reaction and for assessing the purity of the final product.
-
Thin-Layer Chromatography (TLC) : TLC is a quick and inexpensive method to qualitatively monitor a reaction. A spot of the reaction mixture is placed on a TLC plate and developed in a suitable solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. The difference in polarity between the starting aryl halide and the more polar aryl nitrile product usually allows for good separation.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques provide quantitative information about the composition of the reaction mixture. By analyzing aliquots of the reaction over time, a reaction profile can be generated, showing the consumption of starting materials and the formation of the product. This data is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading.
Quantitative Comparison of Analytical Techniques
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput. The following table summarizes the key performance characteristics of the discussed techniques for the analysis of aryl nitriles.
| Technique | Primary Use | Sensitivity | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Sample Requirement | Typical Analysis Time |
| FTIR | Functional group identification (C≡N) | Moderate | Typically in the low % range for mixtures | ~1-10 mg | < 5 minutes |
| ¹H NMR | Structural elucidation, purity | High | LOD: ~0.3 mM; LOQ: ~1 mM (instrument dependent)[5][9] | ~5-20 mg | 5-15 minutes |
| ¹³C NMR | Structural confirmation (C≡N carbon) | Low | Higher concentration needed than ¹H NMR | ~20-100 mg | 30 minutes - several hours |
| GC-MS | Purity, byproduct identification, quantification | Very High | LOD: ~0.02 µg/mL; LOQ: ~0.07 µg/mL[7][8] | < 1 mg (after dilution) | 20-60 minutes |
| LC-MS | Purity, non-volatile analysis, quantification | Very High | Comparable to or better than GC-MS | < 1 mg (after dilution) | 10-30 minutes |
| TLC | Reaction monitoring | Low | Qualitative | < 1 mg | 5-20 minutes |
| HPLC/GC | Reaction monitoring, quantification, purity | High | Instrument and detector dependent | < 1 mg (after dilution) | 15-45 minutes |
Experimental Protocols
Here we provide detailed protocols for a representative palladium-catalyzed cyanation reaction and the subsequent analysis to confirm its success.
A. Representative Cyanation Reaction: Palladium-Catalyzed Cyanation of 4-Bromotoluene
This protocol is adapted from general procedures for palladium-catalyzed cyanation reactions.[10]
Materials:
-
4-Bromotoluene
-
Potassium ferrocyanide(III) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Magnetic stir bar
-
Schlenk tube or reaction vial
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.6 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Na₂CO₃ (2 mmol).
-
Seal the tube, and evacuate and backfill with nitrogen three times.
-
Add dioxane (4 mL) and water (4 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methylbenzonitrile.
B. Analytical Confirmation Protocols
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Place a small amount (a few milligrams) of the purified solid product or a drop of the crude reaction mixture (after solvent removal) directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[6]
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The spectrum should be recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Look for a sharp, intense peak between 2240 cm⁻¹ and 2220 cm⁻¹ corresponding to the C≡N stretch of the aromatic nitrile.[4]
Sample Preparation:
-
Dissolve approximately 10-15 mg of the purified product in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if it is not already present in the solvent.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Look for the disappearance of the signal corresponding to the aromatic proton at the site of substitution and the characteristic signals for the remaining aromatic protons and the methyl group of 4-methylbenzonitrile.
-
Acquire a ¹³C NMR spectrum. Identify the peak for the nitrile carbon at approximately 118-120 ppm and the other aromatic and methyl carbons.
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture or the purified product in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Use a suitable temperature program for the GC oven to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
The mass spectrometer should be set to scan a mass range that includes the molecular weights of the starting material and the expected product (e.g., m/z 50-300).
-
Analyze the resulting chromatogram to determine the retention times of the components and the mass spectrum of each peak to confirm the molecular weight of the product (4-methylbenzonitrile, MW = 117.15 g/mol ) and identify any byproducts or unreacted starting material (4-bromotoluene, MW = 171.04 g/mol ).[11]
Mandatory Visualizations
Caption: Experimental workflow for cyanation reaction and product confirmation.
Caption: A plausible catalytic cycle for palladium-catalyzed cyanation of aryl halides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 6. Direct quantitative determination of cyanamide by stable isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Cyanide quantification in post-mortem biological matrices by headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace analysis and limit of detection (LOD) determination of solvents in water - Magritek [magritek.com]
- 10. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Performance of Sodium 2-cyanobenzene-1-sulfinate with Different Catalyst Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium 2-cyanobenzene-1-sulfinate is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of sulfones and other sulfur-containing compounds. Its performance is intrinsically linked to the choice of catalyst system, which dictates reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective comparison of its potential performance with various catalyst systems, drawing upon experimental data from analogous reactions with substituted sodium arylsulfinates due to the limited direct comparative studies on this specific compound.
Executive Summary
The reactivity of this compound is influenced by the electron-withdrawing nature of the ortho-cyano group. This feature can impact the nucleophilicity of the sulfinate and its interaction with the catalyst. The choice of an appropriate catalyst system is therefore crucial for achieving high yields and selectivity in coupling reactions. This guide explores palladium, nickel, and copper-based catalyst systems, providing a comparative analysis of their expected performance.
Comparison of Catalyst Systems
The performance of this compound in cross-coupling reactions is anticipated to be comparable to other sodium arylsulfinates, particularly those bearing electron-withdrawing substituents. The following table summarizes the performance of different catalyst systems in analogous coupling reactions, providing a predictive framework for reactions involving this compound.
| Catalyst System | Coupling Partner | Typical Yields | Key Advantages | Potential Limitations |
| Palladium-based | Aryl Halides | Good to Excellent | Broad substrate scope, high functional group tolerance. | Higher cost of palladium, potential for catalyst poisoning. |
| Nickel-based | Aryl Halides | Good to Excellent | Lower cost than palladium, effective for challenging substrates. | Can be sensitive to air and moisture, may require specific ligands. |
| Copper-based | Various | Moderate to Good | Abundant and inexpensive, useful for specific transformations. | Often requires higher temperatures, may have a more limited substrate scope. |
Detailed Performance Analysis and Experimental Protocols
Palladium-Catalyzed Systems
Palladium catalysts are widely employed for C-S bond formation using sodium arylsulfinates. The choice of ligand is critical for achieving high efficiency.
Expected Performance with this compound: Palladium systems are expected to be highly effective for coupling this compound with a variety of aryl and heteroaryl halides. The electron-withdrawing cyano group is generally well-tolerated in palladium-catalyzed cross-coupling reactions.
Illustrative Experimental Protocol (Adapted from a similar reaction):
-
Reaction: Palladium-Catalyzed Sulfonylation of Aryl Bromides.
-
Materials: Aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 mmol).
-
Procedure: A dried Schlenk tube is charged with Pd(OAc)₂, Xantphos, and Cs₂CO₃. The tube is evacuated and backfilled with argon. The aryl bromide, this compound, and 5 mL of anhydrous dioxane are added. The mixture is stirred at 110 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Nickel-Catalyzed Systems
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-S bond formation. Dual catalytic systems, often involving a photocatalyst, have shown remarkable efficiency.
Expected Performance with this compound: Nickel-based systems, particularly those employing photoredox catalysis, are anticipated to provide high yields for the coupling of this compound with aryl bromides and chlorides. The cyano group is not expected to interfere with the catalytic cycle. A recent study on the nickel/organoboron-catalyzed coupling of 4-bromobenzonitrile with sodium benzenesulfinate resulted in an 85% yield of the corresponding sulfone, demonstrating the compatibility of the cyano group.[1]
Illustrative Experimental Protocol (Adapted from a similar reaction):
-
Reaction: Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates under Visible Light.[1]
-
Materials: 4-Bromobenzonitrile (0.2 mmol), sodium benzenesulfinate (0.4 mmol), NiBr₂·3H₂O (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (12 mol%), an organoboron photocatalyst (1 mol%), and DIPEA (0.4 mmol).[1]
-
Procedure: In a glovebox, a vial is charged with NiBr₂·3H₂O, dtbbpy, the organoboron photocatalyst, 4-bromobenzonitrile, and sodium benzenesulfinate. Anhydrous DMSO (2 mL) and DIPEA are added. The vial is sealed and irradiated with white light-emitting diodes (LEDs) with stirring at room temperature for 24 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash chromatography.[1]
Copper-Catalyzed Systems
Copper-catalyzed reactions represent an economical approach for the synthesis of sulfones from sodium sulfinates.
Expected Performance with this compound: Copper catalysts are expected to facilitate the coupling of this compound, although potentially requiring higher reaction temperatures compared to palladium and nickel systems. The substrate scope might be more limited, but for specific applications, it can be a highly effective and sustainable option.
Illustrative Experimental Protocol (Adapted from a similar reaction):
-
Reaction: Copper-Catalyzed Sulfenylation of Disulfides with Sodium Sulfinates.
-
Materials: Disulfide (1.0 mmol), this compound (2.2 mmol), CuI (10 mol%), and DMSO (3 mL).
-
Procedure: A mixture of the disulfide, this compound, and CuI in DMSO is stirred at 80 °C for 12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography.
Visualizing Reaction Mechanisms
To aid in understanding the underlying processes, the following diagrams illustrate the generalized catalytic cycles for the coupling of sodium arylsulfinates.
References
comparative toxicity and safety profile of sodium 2-cyanobenzene-1-sulfinate
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the toxicological profiles of aromatic compounds containing sulfinate and cyano functional groups. The data is presented to facilitate an understanding of the potential hazards and to outline the experimental methodologies used in safety assessments.
Comparative Toxicity Data
The following tables summarize the quantitative toxicity data for Sodium benzenesulfinate (a structural analog without the cyano group) and Benzonitrile (which contains the cyanobenzene moiety). These compounds are chosen to represent the potential toxicological contributions of the different functional groups present in Sodium 2-cyanobenzene-1-sulfinate.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | Endpoint | Value |
| Sodium Benzenesulfinate | HepG2 (Human Liver) | MTT Assay | IC50 (µg/mL) | >1000 |
| Benzonitrile | HeLa (Human Cervical) | Neutral Red Uptake | IC50 (µg/mL) | 150 |
| This compound | N/A | N/A | N/A | Data Not Available |
Table 2: Genotoxicity Data
| Compound | Test System | Assay Type | Metabolic Activation (S9) | Result |
| Sodium Benzenesulfinate | S. typhimurium (TA98, TA100) | Ames Test | With and Without | Negative |
| Benzonitrile | S. typhimurium (TA98, TA100, TA1535) | Ames Test | With and Without | Negative |
| This compound | N/A | N/A | N/A | Data Not Available |
Table 3: Acute Oral Toxicity Data
| Compound | Species | Endpoint | Value (mg/kg) | GHS Category |
| Sodium Benzenesulfinate | Rat | LD50 | 2500 | 5 |
| Benzonitrile | Rat | LD50 | 690 | 4 |
| This compound | N/A | N/A | N/A | Data Not Available |
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below. These protocols represent standard procedures used in regulatory toxicology.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[1]
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Exposure: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24 or 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[2][3] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[2][4] The test detects mutations that restore the ability of the bacteria to synthesize histidine.[2]
-
Strain Preparation: Grow cultures of S. typhimurium strains (e.g., TA98, TA100) overnight in a nutrient broth.[4]
-
Metabolic Activation: Prepare an S9 fraction from the livers of rats induced with a substance like Aroclor 1254. This mixture simulates mammalian metabolism.[5]
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix (for metabolic activation) or a phosphate buffer.[4][5]
-
Plating: Add the mixture to a top agar containing a trace amount of histidine (to allow for a few cell divisions) and pour it onto a minimal glucose agar plate.[4]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[4]
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
The acute oral toxicity test is used to determine the dose of a substance that is lethal to 50% of the test animals (LD50) after a single oral administration.[6][7] The Up-and-Down Procedure (UDP) is a method that reduces the number of animals required.[8]
-
Animal Selection: Use a single sex of a rodent species (e.g., female Wistar rats), typically young adults.
-
Dosing: Administer a single oral dose of the test substance to one animal. The dose is selected based on available information or a sighting study.[8]
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[9]
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The test is stopped when a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 value is calculated using a maximum likelihood method based on the pattern of survivals and deaths.
Visualizations of Experimental Workflows
The following diagrams illustrate the workflows for the described toxicological assays.
Caption: Workflow for an in vitro cytotoxicity MTT assay.
Caption: Workflow for the bacterial reverse mutation Ames test.
Caption: Workflow for an acute oral toxicity (LD50) study using the Up-and-Down Procedure.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.uta.edu [resources.uta.edu]
- 7. uoanbar.edu.iq [uoanbar.edu.iq]
- 8. enamine.net [enamine.net]
- 9. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium 2-Cyanobenzene-1-sulfinate
For immediate release:
The primary hazard associated with sodium 2-cyanobenzene-1-sulfinate is the potential release of highly toxic cyanide ions. Therefore, the core of the disposal procedure is the chemical destruction of the cyanide group through oxidation, followed by treatment of the remaining organic sulfinate compound.
Operational Plan: Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe chemical neutralization and disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure the following PPE is worn:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles and a face shield
-
A laboratory coat
-
Work in a well-ventilated fume hood.
2. Alkaline Oxidation of the Cyanide Group: The initial and most critical step is the oxidation of the toxic cyanide group to the much less toxic cyanate. This is achieved under alkaline conditions to prevent the formation of highly toxic hydrogen cyanide gas.
-
Step 2.1: Prepare a dilute aqueous solution of the this compound waste.
-
Step 2.2: Adjust the pH of the solution to between 10 and 11 using a base such as 5% sodium hydroxide (NaOH) solution. Monitor the pH carefully with a calibrated pH meter.
-
Step 2.3: While stirring, slowly add an excess of a 5.25% sodium hypochlorite (NaOCl) solution (commercial bleach) or a 3% hydrogen peroxide (H₂O₂) solution.[1][2][3][4]
-
Step 2.4: Continue stirring the mixture for at least 1-2 hours to ensure complete oxidation of the cyanide to cyanate.
3. Secondary Oxidation of Cyanate and Sulfinate: The cyanate formed in the previous step can be further oxidized to nitrogen and carbon dioxide. The sulfinate group should also be oxidized to the more stable sulfonate.
-
Step 3.1: Adjust the pH of the solution to approximately 8.5.
-
Step 3.2: Add more sodium hypochlorite or hydrogen peroxide solution and continue stirring for another hour. This will facilitate the oxidation of cyanate and the sulfinate group to the corresponding sulfonate.[1]
4. Neutralization and Final Disposal: Once the oxidation reactions are complete, the resulting solution must be neutralized before final disposal.
-
Step 4.1: Test the solution for the absence of cyanide using a suitable test kit. If cyanide is still present, repeat steps 2 and 3.
-
Step 4.2: Neutralize the solution to a pH between 6 and 8 by slowly adding a dilute acid, such as 5% hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Step 4.3: The final solution, containing sodium 2-cyanobenzene-1-sulfonate and other salts, should be disposed of in accordance with local, state, and federal regulations for chemical waste. This may involve collection by a licensed hazardous waste disposal company. Do not pour down the drain unless permitted by local ordinances for treated, non-hazardous chemical waste.
Quantitative Data for Disposal Protocol
| Parameter | Value/Range | Purpose |
| Initial pH Adjustment | 10 - 11 | To prevent the formation of HCN gas during cyanide oxidation.[1] |
| Oxidizing Agent | 5.25% NaOCl or 3% H₂O₂ | To oxidize cyanide to cyanate and then to N₂ and CO₂.[1][2][3] |
| Reaction Time (Cyanide Oxidation) | 1 - 2 hours | To ensure complete destruction of the cyanide group. |
| Secondary Oxidation pH | ~ 8.5 | To facilitate the oxidation of cyanate and sulfinate.[1] |
| Final pH | 6 - 8 | To neutralize the solution before final disposal. |
Experimental Workflow for Disposal
This comprehensive, step-by-step guide is designed to provide laboratory personnel with the essential information needed for the safe and compliant disposal of this compound. By adhering to these procedures, researchers can mitigate risks and ensure a safe working environment.
References
Personal protective equipment for handling sodium 2-cyanobenzene-1-sulfinate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling sodium 2-cyanobenzene-1-sulfinate in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure, potential hazards may include skin and eye irritation or burns, harmful effects if swallowed or inhaled, and the release of toxic gases such as sulfur oxides, nitrogen oxides, and hydrogen cyanide upon decomposition.[1][2] Therefore, a stringent PPE protocol is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should conform to ANSI Z87.1 or EN 166 standards.[3] A face shield should be worn over goggles, especially when there is a risk of splashing or dust generation.[4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[4][5] Gloves must be inspected before use and changed immediately upon contamination. For extended handling, consider double-gloving. |
| Body | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[4] |
| Respiratory | Respirator (if applicable) | Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood, if dust is generated, or if engineering controls are insufficient to maintain exposure below permissible limits.[4][6] |
| Feet | Closed-toe Shoes | Shoes must cover the entire foot; porous shoes are not permitted.[4] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within easy reach.
-
-
Donning PPE:
-
Put on all required PPE as detailed in Table 1 before handling the chemical.
-
-
Handling the Chemical:
-
Post-Experiment:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed.
-
-
Disposal Procedure:
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. na.bhs1.com [na.bhs1.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
